(4-Aminobutyl)carbamic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
85056-34-4 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4-aminobutylcarbamic acid |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4-7-5(8)9/h7H,1-4,6H2,(H,8,9) |
InChI Key |
WGPZNNKPLJPQAL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)O)CN |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of (4-Aminobutyl)carbamic Acid Derivatives in Therapeutic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Aminobutyl)carbamic acid and its derivatives represent a pivotal structural motif in modern medicinal chemistry. While the parent compound is rarely used directly due to the inherent instability of carbamic acids, its stabilized ester derivatives, known as carbamates, are integral to the design of novel therapeutics. This technical guide elucidates the core functions of the (4-aminobutyl)carbamate moiety, focusing on its role as a versatile linker and a pharmacologically significant functional group. We will delve into its applications in the development of agents for neurological disorders, provide quantitative data on their biological activity, detail relevant experimental protocols, and visualize key pathways and workflows.
Core Functions of the (4-Aminobutyl)carbamate Moiety
The (4-aminobutyl)carbamate structure confers a unique combination of properties to a molecule, primarily serving two key functions in drug design: as a flexible linker and as a modulator of pharmacological activity.
The 4-Aminobutyl Group as a Flexible Linker
The four-carbon chain of the aminobutyl group provides a flexible spacer between a pharmacophore and another functional group or a larger molecular scaffold.[1][2][3] This linker can be crucial for:
-
Optimizing Binding Affinity: The length and flexibility of the linker allow the pharmacophore to adopt an optimal orientation within the binding pocket of a target protein, thereby enhancing binding affinity and specificity.
-
Modulating Physicochemical Properties: The linker can influence the solubility, lipophilicity, and membrane permeability of a drug candidate.[4] The presence of the amino group allows for salt formation, which can improve aqueous solubility and bioavailability.
-
Connecting to Carrier Moieties: In more complex drug delivery systems, such as antibody-drug conjugates (ADCs), linkers are essential for attaching the cytotoxic payload to the antibody.[1][2] While the (4-aminobutyl) group is a simple linker compared to those in complex ADCs, the principles of spacing and enabling proper interaction are analogous.
The Carbamate Group as a Bioactive Moiety and Prodrug
The carbamate group (-NHCOO-) is a stable analogue of an amide bond and is a key feature in numerous approved drugs and clinical candidates.[5][6] Its primary functions include:
-
Improving Drug-Target Interactions: The carbamate moiety can participate in hydrogen bonding and other non-covalent interactions within the active site of a target enzyme or receptor, contributing to the overall potency of the compound.[5]
-
Enhancing Metabolic Stability: Carbamates are generally more resistant to enzymatic hydrolysis than esters, leading to improved metabolic stability and a longer duration of action.[6]
-
Acting as a Prodrug: The carbamate linkage can be designed to be cleaved under specific physiological conditions, releasing the active parent amine or alcohol. This strategy can be used to improve oral bioavailability, reduce first-pass metabolism, and target drug release.[6]
Applications in Neurological Disorders
Derivatives of this compound have shown significant promise in the treatment of various neurological and neurodegenerative diseases.
Cholinesterase Inhibition for Alzheimer's Disease
A prominent application of carbamate-containing compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.[7][8] The carbamate group in these inhibitors often acts as a "pseudo-irreversible" inhibitor by carbamoylating a serine residue in the active site of the cholinesterase enzyme.[7]
Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems.[9][10] Antagonists of the M1 muscarinic receptor, in particular, are being investigated for various neurological conditions. The (4-aminobutyl)carbamate scaffold can be incorporated into the design of selective M1 antagonists.[11][12]
Quantitative Data on Biological Activity
The following table summarizes the inhibitory potency of various carbamate derivatives against cholinesterases.
| Compound Class | Target | IC50 (µM) | Ki (µM) | Reference |
| 2-Arylaminocyclohexyl N,N-Dimethylcarbamates | Butyrylcholinesterase (BuChE) | 0.07 - 2.07 | 0.097 (for compound 10c) | [13] |
| Tacrine-Rivastigmine Hybrids with Carbamate Linker | Acetylcholinesterase (AChE) | Not specified | Not specified | [7] |
| Carbamate Derivatives of 4-aminopyridine | Potassium Channels | Not specified | Not specified |
Note: Specific IC50 and Ki values for this compound derivatives are often proprietary or not widely published in a consolidated format. The data presented here is for structurally related carbamate inhibitors to illustrate the range of potencies that can be achieved.
Experimental Protocols
Synthesis of tert-Butyl (4-aminobutyl)carbamate
This protocol describes a general method for the protection of one amino group of 1,4-diaminobutane.
Materials:
-
1,4-Butanediamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Phosphate buffer
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure: [14]
-
Dissolve 1,4-butanediamine (1 equivalent) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents per primary amino group you wish to protect) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into a phosphate buffer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent in vacuo using a rotary evaporator to yield the product, this compound tert-butyl ester.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[15][16][17]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure: [15]
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 410 µL of the test compound solution at various concentrations.
-
Add 10 µL of the AChE enzyme solution to each well containing the test compound.
-
Add 10 µL of DTNB solution to the mixture.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals.
-
The rate of reaction is proportional to the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction with no inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Signaling Pathway of M1 Muscarinic Receptor Antagonism
Caption: M1 muscarinic receptor signaling and its inhibition.
Experimental Workflow for Synthesis and Screening of (4-Aminobutyl)carbamate Derivatives
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 15. Cholinesterase inhibition assays [bio-protocol.org]
- 16. bioassaysys.com [bioassaysys.com]
- 17. bioassaysys.com [bioassaysys.com]
(4-Aminobutyl)carbamic Acid: A Technical Guide to its Synthesis and Putative Relationship with GABA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Aminobutyl)carbamic acid, a molecule structurally related to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While direct experimental data on the GABAergic activity of this compound is limited in publicly accessible literature, its structural similarity to GABA and its derivatives suggests a potential role in modulating the GABA system. This document details the synthesis of this compound and its protected precursor, tert-butyl N-(4-aminobutyl)carbamate. Furthermore, it explores the established structure-activity relationships of related GABAergic compounds to infer the potential interactions of this compound with GABA receptors and transporters. Standard experimental protocols for assessing GABA receptor binding and GABA transaminase activity are also provided to facilitate future research in this area.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its signaling is mediated through ionotropic GABAA and metabotropic GABAB receptors. The termination of GABAergic signaling is primarily achieved through its reuptake by GABA transporters (GATs) and subsequent metabolism by the enzyme GABA transaminase (GABA-T). Consequently, compounds that modulate GABA receptors, transporters, or metabolic enzymes are of significant interest in the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.
This compound shares a structural backbone with GABA, featuring a four-carbon chain with a terminal amino group. The key difference lies in the presence of a carbamic acid group at the other end, as opposed to the carboxylic acid group in GABA. This structural similarity raises the possibility of this compound acting as a GABA analogue, potentially interacting with GABA receptors or metabolic pathways. This guide aims to provide a detailed technical resource for researchers interested in exploring the synthesis and potential GABAergic properties of this compound.
Chemical Synthesis
The synthesis of this compound typically involves the preparation of a Boc-protected precursor, tert-butyl N-(4-aminobutyl)carbamate, followed by a deprotection step.
Synthesis of tert-Butyl N-(4-aminobutyl)carbamate
The mono-Boc protection of 1,4-diaminobutane (putrescine) is a key step in synthesizing the precursor. Several methods have been reported for this synthesis.
Experimental Protocol: Synthesis of tert-Butyl N-(4-aminobutyl)carbamate [1]
-
Method 1: Using Di-tert-butyl dicarbonate (Boc)2O and N,N-Diisopropylethylamine (DIEA)
-
Dissolve 1,4-diaminobutane (4.0 g, 45 mmol) in dichloromethane (100 mL) and cool the solution to 0-5 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIEA) (5.8 g, 45 mmol) to the solution and stir to ensure homogeneity.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.9 g, 4.5 mmol) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to proceed for 12 hours with continuous stirring.
-
After the reaction is complete, perform a liquid-liquid extraction with dichloromethane (3 x volumes).
-
Wash the combined organic phases with water (3 x volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield tert-butyl N-(4-aminobutyl)carbamate.
-
-
Method 2: Using Di-tert-butyl dicarbonate without an additional base
-
In a round-bottom flask, dissolve 1,4-diaminobutane (5 g, 56.72 mmol) in dichloromethane (50 mL).
-
At room temperature, slowly add a solution of di-tert-butyl dicarbonate (15.95 g, 56.72 mmol) in dichloromethane (50 mL) to the flask.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Following the reaction, wash the dichloromethane solution sequentially with 0.1 M hydrochloric acid (300 mL), 5% sodium bicarbonate solution (300 mL), and saturated sodium chloride solution (300 mL).
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the product.
-
Deprotection of tert-Butyl N-(4-aminobutyl)carbamate
The final step to obtain this compound is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Experimental Protocol: Deprotection of the Boc Group [2]
-
Dissolve the Boc-protected amine in a suitable solvent such as dioxane or dichloromethane.
-
Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt of this compound.
Putative Relationship with GABA
Due to the lack of direct experimental data, the relationship between this compound and the GABAergic system is currently speculative and based on structure-activity relationships (SAR) of known GABAergic compounds.
Structural Comparison with GABA
This compound is a structural analogue of GABA. Both molecules possess a flexible four-carbon chain, which is often a key feature for interaction with GABA receptors and transporters. The primary difference is the substitution of the carboxyl group in GABA with a carbamic acid group. This change will affect the acidity, charge distribution, and hydrogen bonding capabilities of the molecule, which are critical for receptor binding and enzyme inhibition.
Caption: Structural comparison of GABA and this compound.
Potential Interaction with GABA Receptors
The binding of agonists to GABAA receptors involves specific interactions with amino acid residues in the binding pocket. The carboxylate group of GABA is crucial for this interaction. The carbamic acid group of this compound, while also acidic, has different electronic and steric properties. It is plausible that this compound could act as a partial agonist or an antagonist at GABA receptors, depending on how the carbamic acid moiety interacts with the receptor's binding site. Studies on derivatives of GABA have shown that modifications to the acidic terminus can significantly alter receptor affinity and efficacy[3].
Potential Interaction with GABA Transporters
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft. Inhibitors of these transporters prolong the action of GABA. Many GAT inhibitors are derivatives of GABA, where the core structure is modified to enhance affinity for the transporter. The structure of this compound could potentially allow it to bind to GATs. Research on 4-aminobutanamides has demonstrated that derivatives with a modified carboxyl terminus can act as GABA uptake inhibitors[4].
Potential as a GABA Transaminase Inhibitor
GABA transaminase (GABA-T) is a key enzyme in the metabolic degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations and has therapeutic benefits in conditions like epilepsy. The mechanism of many GABA-T inhibitors involves covalent modification of the enzyme's active site. It is conceivable that the carbamic acid group of this compound could participate in interactions within the active site of GABA-T, potentially leading to inhibition.
Experimental Protocols for Biological Evaluation
To elucidate the actual biological activity of this compound, in vitro and in vivo studies are necessary. The following are standard protocols for assessing key aspects of GABAergic function.
GABAA Receptor Binding Assay
This assay determines the affinity of a compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol: [3H]Muscimol Binding Assay
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 100,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in deionized water and centrifuge again at 100,000 x g for 20 minutes.
-
Wash the pellet twice with assay buffer (50 mM Tris-HCl, pH 7.4) by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 100 µL of the membrane preparation to each well.
-
Add 25 µL of various concentrations of this compound (or vehicle for total binding) and 25 µL of a non-specific binding control (e.g., 1 mM GABA) to appropriate wells.
-
Add 50 µL of [3H]Muscimol (final concentration ~1-2 nM) to all wells.
-
Incubate the plate at 4°C for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
GABA Transaminase (GABA-T) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of GABA-T.
Experimental Protocol: Spectrophotometric GABA-T Inhibition Assay
-
Enzyme Preparation:
-
Obtain a commercially available source of GABA-T or prepare a partially purified enzyme extract from brain tissue.
-
-
Assay Procedure:
-
The assay is based on a coupled enzyme reaction where the product of GABA-T, succinic semialdehyde, is converted to succinate by succinic semialdehyde dehydrogenase (SSADH), with the concomitant reduction of NADP+ to NADPH.
-
Prepare a reaction mixture containing potassium pyrophosphate buffer (pH 8.6), 2-oxoglutarate, NADP+, and SSADH.
-
Add various concentrations of this compound or vehicle to the reaction mixture.
-
Pre-incubate the mixture with GABA-T for a defined period.
-
Initiate the reaction by adding GABA.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH, using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC50 value for the inhibition of GABA-T by this compound.
-
Data Presentation
As no direct quantitative data for the interaction of this compound with the GABA system is currently available, the following tables are presented as templates for organizing future experimental findings.
Table 1: Putative GABAA Receptor Binding Affinity of this compound
| Compound | Radioligand | IC50 (µM) | Ki (µM) |
| This compound | [3H]Muscimol | Data not available | Data not available |
| GABA | [3H]Muscimol | Reference Value | Reference Value |
Table 2: Putative Inhibition of GABA Transaminase (GABA-T) by this compound
| Compound | Substrate | IC50 (µM) | Type of Inhibition |
| This compound | GABA | Data not available | Data not available |
| Vigabatrin (Reference) | GABA | Reference Value | Irreversible |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of GABA and the general workflow for evaluating the GABAergic potential of a test compound.
Caption: Simplified GABAergic signaling pathway at an inhibitory synapse.
Caption: General experimental workflow for evaluating the GABAergic potential of a novel compound.
Conclusion
This compound represents an intriguing, yet understudied, structural analogue of GABA. While its direct biological activity remains to be experimentally determined, its synthesis is achievable through established chemical methodologies. Based on the structure-activity relationships of known GABAergic compounds, it is plausible that this compound could interact with GABA receptors, transporters, or metabolic enzymes. The experimental protocols provided in this guide offer a clear path for future investigations into the potential GABAergic properties of this and related molecules. Such research is essential to uncover novel chemical scaffolds for the development of future therapeutics targeting the GABA system.
References
- 1. Page loading... [guidechem.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of (4-Aminobutyl)carbamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
(4-Aminobutyl)carbamic acid derivatives represent a versatile class of compounds with a wide spectrum of biological activities, positioning them as promising candidates in drug discovery and development. This technical guide provides an in-depth exploration of their synthesis, biological actions, and the experimental methodologies used to evaluate their efficacy. The core structure, often utilized with a tert-butoxycarbonyl (Boc) protecting group on one of the amine functions of 1,4-diaminobutane (putrescine), serves as a valuable scaffold for the development of novel therapeutic agents. These derivatives have shown potential as cholinesterase inhibitors for neurodegenerative diseases, topoisomerase II inhibitors for anticancer applications, and as antimicrobial agents.
Synthesis of the this compound Scaffold
The foundational step in exploring the biological activities of this class of compounds is the synthesis of the core scaffold, typically tert-butyl N-(4-aminobutyl)carbamate. This mono-protected diamine is a key intermediate, allowing for selective modification of the free amine group. Several synthetic routes have been established:
Method 1: Reaction with Di-tert-butyl dicarbonate (Boc)₂O
A common and straightforward method involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate. The reaction is typically carried out in a suitable solvent like dichloromethane. By controlling the stoichiometry, selective mono-protection can be achieved.
-
Reaction: 1,4-diaminobutane is dissolved in dichloromethane and cooled. A solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise.
-
Work-up: The reaction mixture is purified by extraction and column chromatography to yield tert-butyl N-(4-aminobutyl)carbamate.
Method 2: Use of N,N-diisopropylethylamine (DIEA)
To improve selectivity and yield, a non-nucleophilic base such as N,N-diisopropylethylamine can be used.
-
Reaction: 1,4-butanediamine and DIEA are dissolved in dichloromethane and cooled. A solution of di-tert-butyl dicarbonate is added slowly.
-
Purification: The product is isolated through extraction and rotary evaporation.[1]
Biological Activities and Quantitative Data
While extensive research has been conducted on various carbamate derivatives, specific quantitative data for derivatives of the this compound scaffold is an emerging area of investigation. The following sections detail the known biological activities of carbamates, with illustrative quantitative data from structurally related compounds to highlight the potential of this class.
Cholinesterase Inhibition
This compound derivatives are of significant interest as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. The carbamate moiety can act as a "pseudo-irreversible" inhibitor by carbamoylating a serine residue in the active site of the enzyme, thus rendering it inactive for a prolonged period.
Below is a table summarizing the cholinesterase inhibitory activity of various carbamate derivatives. While not direct derivatives of this compound, they demonstrate the potential of the carbamate functional group.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Quinoline-polyamine conjugates | BChE | 1.60 | [2] |
| 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate | BChE | 0.092 | [1] |
| Adamantyl-based ester | AChE | 77.15 | [3] |
| Carbacylamidophosphates | hAChE | Potent Inhibition | [4] |
Signaling Pathway: Cholinesterase Inhibition
The primary mechanism of action for carbamate-based cholinesterase inhibitors is the carbamoylation of the enzyme's active site. This prevents the breakdown of the neurotransmitter acetylcholine, leading to increased cholinergic signaling.
Caption: Mechanism of cholinesterase inhibition by carbamates.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme in DNA replication and a validated target for anticancer drugs. Certain carbamate derivatives have been shown to act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks and subsequent cell death. While specific data for this compound derivatives is not yet widely available, steroidal carbamates have demonstrated antiproliferative activity against colon carcinoma cells, with IC₅₀ values in the micromolar range. For example, a diosgenin-derived carbamate showed an IC₅₀ of 26.8 µM against CT26WT mouse colon carcinoma cells.[5]
Experimental Workflow: Topoisomerase II DNA Relaxation Assay
This assay is used to identify inhibitors of topoisomerase II's catalytic activity.
Caption: Workflow for a topoisomerase II DNA relaxation assay.
Antimicrobial Activity
The carbamate moiety is present in a number of compounds with antimicrobial properties. While specific studies on this compound derivatives are limited, related structures have shown promise. For instance, N-substituted carbazole derivatives have demonstrated antibacterial and antifungal activity with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range against various pathogens.
Detailed Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.
-
Principle: The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE or BChE enzyme solution
-
Test compound solution
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, test compound solution, and enzyme solution.
-
Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Add DTNB solution to the wells.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC₅₀ value is then determined from a dose-response curve.
Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
-
Reagents:
-
Assay buffer (containing ATP and Mg²⁺)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human topoisomerase II enzyme
-
Test compound solution
-
Stop solution (e.g., SDS/proteinase K)
-
Agarose gel and electrophoresis buffer
-
DNA staining agent (e.g., ethidium bromide)
-
-
Procedure:
-
Incubate supercoiled DNA with topoisomerase II and various concentrations of the test compound in the assay buffer.
-
Stop the reaction by adding the stop solution.
-
Separate the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
-
Data Analysis: The inhibition of DNA relaxation is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound solution
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the microtiter plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring absorbance.
-
-
Data Analysis: The MIC is reported as the lowest concentration of the compound that prevents visible growth.
Conclusion and Future Directions
This compound derivatives present a promising scaffold for the development of novel therapeutic agents with a range of biological activities. While the existing data on structurally related carbamates is encouraging, further research is needed to synthesize and evaluate a broader library of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in optimizing their potency and selectivity for specific biological targets and advancing them through the drug development pipeline. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this important class of compounds.
References
- 1. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase/butyrylcholinesterase inhibition activity of some new carbacylamidophosphate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-butyl N-(4-aminobutyl)carbamate
CAS Number: 68076-36-8
This technical guide provides a comprehensive overview of tert-butyl N-(4-aminobutyl)carbamate, a key building block in synthetic organic chemistry, particularly relevant to researchers, scientists, and professionals in the field of drug development and materials science. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role as a precursor in the biosynthesis of polyamines.
Chemical and Physical Properties
Tert-butyl N-(4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a mono-protected derivative of 1,4-diaminobutane (putrescine). The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected primary amine, making it a valuable intermediate in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 68076-36-8 | [1][2] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1] |
| Molecular Weight | 188.27 g/mol | [2] |
| Appearance | Clear, colorless to light yellow viscous liquid | [3] |
| Density | 0.984 g/mL at 20 °C | [3] |
| Flash Point | 109 °C | [2] |
| Purity | Typically ≥97% | [2] |
Spectroscopic Data
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| 1.38 | s | 9H | C(CH₃)₃ | |
| 1.52-1.59 | m | 4H | -CH₂-CH₂- | |
| 2.34 | br s | 2H | -NH₂ | |
| 2.72-2.79 | m | 2H | -CH₂-NH₂ | |
| 3.19-3.24 | m | 2H | -CH₂-NHBoc | |
| 5.95 | br s | 1H | -NHBoc |
Note: The absence of dedicated ¹³C NMR, FTIR, and mass spectrometry data in the public domain is a limitation. Researchers should perform their own analytical characterization for confirmation.
Experimental Protocols: Synthesis of tert-butyl N-(4-aminobutyl)carbamate
Several methods for the synthesis of tert-butyl N-(4-aminobutyl)carbamate have been reported, primarily involving the mono-protection of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc₂O).
Method 1: Synthesis using Di-tert-butyl dicarbonate in Dichloromethane
This protocol is a common and straightforward method for the synthesis of the title compound.
Reaction Scheme:
Procedure:
-
Dissolve 1,4-diaminobutane (1 equivalent) in dichloromethane (DCM).
-
To this solution, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5-1 equivalent, depending on desired selectivity) dissolved in dichloromethane.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of CH₂Cl₂:MeOH:33% NH₄OH (aq) = 8:2:0.2).
-
Upon completion, filter the reaction mixture to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue can be further purified by washing with a saturated sodium chloride solution to remove unreacted 1,4-diaminobutane, followed by drying over anhydrous sodium sulfate and concentration.[3]
Yield: 97.65% (reported).[3]
Applications in Drug Development and Research
Tert-butyl N-(4-aminobutyl)carbamate is a versatile building block with significant applications in medicinal chemistry and drug discovery.
-
Precursor for Spermidine and its Analogues: Polyamines like spermidine are crucial for cell growth and proliferation. This compound serves as a key starting material for the synthesis of spermidine and its derivatives, which are investigated as potential therapeutic agents.[4][5]
-
Peptide Synthesis: The Boc-protected amine allows for the introduction of a 4-aminobutyl spacer into peptide chains, enabling the synthesis of modified peptides with altered pharmacological properties.
-
Cross-linking Reagent: The presence of a free primary amine allows for its use as a cross-linking reagent to connect different molecular entities.[3]
Role in the Biosynthesis of Polyamines
Tert-butyl N-(4-aminobutyl)carbamate is a synthetic precursor to 1,4-diaminobutane (putrescine), a key intermediate in the natural biosynthesis of the polyamines spermidine and spermine. The pathway illustrates the enzymatic conversion of putrescine to these higher polyamines, which are essential for various cellular processes.
The synthetic utility of tert-butyl N-(4-aminobutyl)carbamate lies in its ability to provide a protected form of putrescine, which can then be elaborated into spermidine analogues through chemical synthesis. A common synthetic route is outlined below.
This in-depth guide provides essential information for researchers and professionals working with tert-butyl N-(4-aminobutyl)carbamate. Its well-defined properties and versatile reactivity make it a valuable tool in the synthesis of complex molecules for a range of scientific applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 68076-36-8 Cas No. | tert-Butyl N-(4-aminobutyl)carbamate | Apollo [store.apolloscientific.co.uk]
- 3. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 4. US20230219881A1 - Synthesis of Spermidine, Spermine, and Free Bases Thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (4-Aminobutyl)carbamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminobutyl)carbamic acid and its derivatives are valuable chemical intermediates, particularly in the fields of pharmaceutical development and materials science. The synthesis of these compounds often involves the selective protection of one of the amino groups of 1,4-diaminobutane (also known as putrescine), a naturally occurring polyamine crucial for cell growth and proliferation.[1][2] This document provides detailed protocols for the synthesis of a key intermediate, tert-butyl (4-aminobutyl)carbamate, via mono-Boc protection of 1,4-diaminobutane, and its subsequent deprotection to yield the corresponding amine salt. The carbamic acid itself is a transient intermediate in the deprotection process.[3]
Synthesis Overview
The synthesis is a two-step process beginning with the mono-protection of 1,4-diaminobutane with a tert-butyloxycarbonyl (Boc) group. This is followed by the removal of the Boc protecting group under acidic conditions to yield the amine salt.
Caption: Overall workflow for the synthesis of 1,4-diaminobutane salt.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (4-aminobutyl)carbamate (Mono-Boc Protection)
This protocol describes the selective mono-N-Boc protection of 1,4-diaminobutane using di-tert-butyl dicarbonate in the presence of an excess of the diamine to favor mono-substitution.
Materials:
-
1,4-Diaminobutane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.
-
With vigorous stirring, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise over 6 hours at room temperature.
-
Stir the reaction mixture for an additional 16 hours at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the residue in cold water and filter.
-
Extract the aqueous layer with ethyl acetate (4 times).
-
Combine the organic phases and wash with water (2 times) and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a colorless to yellowish oil.[4]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Yield (%) |
| 1,4-Diaminobutane | 88.15 | 6.5 | - |
| Di-tert-butyl dicarbonate | 218.25 | 1.0 | - |
| tert-Butyl (4-aminobutyl)carbamate | 188.27 | - | 86 |
Analytical Data for tert-Butyl (4-aminobutyl)carbamate:
-
¹H NMR (CDCl₃, 300 MHz): δ = 4.75 (bs, 1H, NH), 3.06 (q, J = 6.3 Hz, 2H, CH₂NHCO), 2.65 (t, J = 6.4 Hz, 2H, CH₂NH₂), 1.40-1.49 (m, 4H, 2 x CH₂), 1.37 (s, 9H, 3 x CH₃), 1.29 (s, 2H, NH₂).[4]
Protocol 2: Deprotection of tert-Butyl (4-aminobutyl)carbamate
This protocol describes the removal of the N-Boc protecting group using trifluoroacetic acid (TFA) to yield the trifluoroacetate salt of 1,4-diaminobutane.
Materials:
-
tert-Butyl (4-aminobutyl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl (4-aminobutyl)carbamate in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20% TFA in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.[5]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt.
Deprotection Mechanism:
The deprotection proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to give the free amine, which is then protonated by the acid in the reaction mixture to form the corresponding salt.[3]
Caption: Mechanism of Boc deprotection under acidic conditions.
Quantitative Data for Deprotection:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Yield (%) |
| tert-Butyl (4-aminobutyl)carbamate | 188.27 | 1.0 | - |
| Trifluoroacetic acid | 114.02 | Excess | - |
| 1,4-Diaminobutane trifluoroacetate salt | 202.16 | - | >95 (quantitative) |
Biological Significance of 1,4-Diaminobutane (Putrescine)
The deprotected product, 1,4-diaminobutane, is commonly known as putrescine. It is a vital biogenic amine that serves as a precursor for the synthesis of other essential polyamines, spermidine and spermine. These polyamines are involved in numerous cellular processes.
Caption: Biological role of 1,4-diaminobutane (putrescine).
Safety Information
-
1,4-Diaminobutane is corrosive and has a strong odor. Handle in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
-
Trifluoroacetic acid is highly corrosive and causes severe burns. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle in a fume hood.
-
Dichloromethane is a suspected carcinogen. Minimize exposure and handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
(4-Aminobutyl)carbamic Acid: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(4-Aminobutyl)carbamic acid, also known as N-Boc-1,4-diaminobutane or N-Boc-putrescine when its amino group is protected with a tert-butyloxycarbonyl (Boc) group, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a carbamate-protected amine, allows for selective chemical modifications, making it a key component in the synthesis of a wide array of complex molecules, including polyamines, peptides, and various therapeutic agents.
Applications in Organic Synthesis
The primary utility of this compound derivatives lies in their ability to introduce a 1,4-diaminobutane (putrescine) moiety into a target molecule in a controlled manner. The carbamate protecting group, typically Boc or fluorenylmethyloxycarbonyl (Fmoc), masks one of the amino groups, allowing the free primary amine to undergo selective reactions such as acylation, alkylation, or peptide coupling. Subsequent deprotection of the carbamate reveals the second amino group for further functionalization.
Key application areas include:
-
Polyamine Synthesis: Polyamines are crucial for cell growth and proliferation, and their analogs are investigated as potential anticancer and antiparasitic agents. Protected this compound serves as a fundamental unit for the iterative construction of longer polyamine chains like spermidine and spermine.
-
Peptide Synthesis: Incorporation of the 1,4-diaminobutane scaffold into peptides can impart unique structural and functional properties. It can be used to introduce basic side chains, create cyclic peptides, or synthesize peptide-polyamine conjugates.
-
Drug Development: This building block is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and in the development of drug delivery systems.
-
Radiotracer Development: Selectively modified polyamines synthesized from this building block are used as a basis for the development of 18F-labeled radiotracers for imaging applications.
Data Presentation: Synthesis and Reactions
The following tables summarize quantitative data for key synthetic steps involving this compound derivatives.
| Table 1: Solid-Phase Attachment of Putrescine | |
| Reaction | Attachment of 1,4-diaminobutane (putrescine) to 2-chlorotrityl chloride resin |
| Reagents | 2-Chlorotrityl chloride resin, Putrescine (4 eq.), Dichloromethane (CH2Cl2) |
| Reaction Time | 16 hours |
| Temperature | Room Temperature |
| Loading Yield | Not explicitly stated, but used in subsequent steps |
| Reference | Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines...[1] |
| Table 2: Selective N-Protection on Solid Support | |
| Reaction | Selective protection of the free amino group of resin-bound putrescine |
| Protecting Group | Dde (N-(1(4,4-dimethyl-2,6-dioxohexylidene)ethyl)) |
| Reagents | Dde-OH, Dichloromethane (CH2Cl2) |
| Reaction Time | 2 x 1 hour |
| Temperature | Room Temperature |
| Outcome | Selective protection of the primary amine |
| Reference | Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines...[1] |
| Table 3: Deprotection of Carbamate Groups | |
| Reaction | Acidic hydrolysis of Boc-protecting groups in polyamine conjugates |
| Reagents | 3N HCl in Methanol (MeOH) or Trifluoroacetic acid (TFA) in Dichloromethane (CH2Cl2) |
| Yield | 60% for hydrochloride salt formation |
| Reference | Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications[2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound derivatives as building blocks.
Protocol 1: Attachment of 1,4-Diaminobutane (Putrescine) to 2-Chlorotrityl Chloride Resin
This protocol describes the initial step of immobilizing the putrescine building block onto a solid support for subsequent solid-phase synthesis.
Materials:
-
2-Chlorotrityl chloride (2-ClTrtCl) resin
-
Putrescine (1,4-diaminobutane)
-
Dichloromethane (CH2Cl2), anhydrous
-
Filter syringe
-
Shaker
Procedure:
-
Swell the 2-ClTrtCl resin (1.00 mmol, 1 eq.) in anhydrous CH2Cl2 (5 mL) for 30 minutes in a filter syringe.
-
Prepare a solution of putrescine (4.00 mmol, 4 eq.) in anhydrous CH2Cl2 (4 mL).
-
Add the putrescine solution to the swollen resin. A white precipitate may form.
-
Cap the filter syringe and shake the mixture for 16 hours at room temperature.
-
After the reaction, drain the solvent and wash the resin thoroughly with CH2Cl2, followed by methanol, and then CH2Cl2 again.
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Synthesis of a Simple Polyamine-Peptide Conjugate
This protocol outlines the synthesis of a simple conjugate on a solid support, starting with resin-bound putrescine.
Materials:
-
Putrescine-loaded 2-ClTrtCl resin (from Protocol 1)
-
N-Fmoc-amino acid (e.g., Fmoc-Gly-OH)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
DMF (N,N-Dimethylformamide)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Diethyl ether
Procedure:
-
Fmoc Deprotection:
-
Swell the putrescine-loaded resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the N-Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection:
-
Repeat step 1 to deprotect the newly added amino acid.
-
-
Cleavage from Resin:
-
Wash the resin with CH2Cl2 and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the product by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the crude product and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Mandatory Visualizations
References
Application Notes and Protocols for Investigating (4-Aminobutyl)carbamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminobutyl)carbamic acid, also known by its synonyms tert-Butyl (4-aminobutyl)carbamate and N-Boc-1,4-diaminobutane, is a carbamate derivative with structural similarity to the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Due to this structural analogy, it is postulated to modulate GABAergic neurotransmission, a key pathway implicated in various neurological and psychiatric disorders. These application notes provide a comprehensive experimental framework to elucidate the pharmacological profile of this compound.
The proposed experimental design encompasses a multi-tiered approach, beginning with fundamental in vitro characterization of its direct interactions with GABA receptors and concluding with cell-based assays to investigate both direct receptor modulation and potential indirect effects on GABA synthesis.
Experimental Workflow
The following diagram outlines the logical progression of experiments to characterize the effects of this compound.
Section 1: In Vitro GABA Receptor Binding Assays
These assays are designed to determine if this compound directly binds to GABA-A or GABA-B receptors.
Protocol 1.1: GABA-A Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Muscimol (a high-affinity GABA-A agonist)
-
Non-specific binding control: Unlabeled GABA or Bicuculline
-
Receptor Source: Rat cortical membranes or membranes from cells expressing recombinant GABA-A receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the appropriate concentration of [³H]-Muscimol, and either vehicle, unlabeled GABA (for non-specific binding), or varying concentrations of the test compound.
-
Add the receptor membrane preparation to initiate the binding reaction.
-
Incubate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using Cheng-Prusoff equation from IC50 values obtained from competitive binding curves.
Protocol 1.2: GABA-B Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-GABA or [³H]-CGP54626 (a high-affinity GABA-B antagonist)
-
Non-specific binding control: Unlabeled Baclofen (GABA-B agonist)
-
Receptor Source: Rat cerebellar membranes or membranes from cells expressing recombinant GABA-B receptors
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Follow the same general procedure as for the GABA-A binding assay (Protocol 1.1).
-
Use [³H]-GABA or [³H]-CGP54626 as the radioligand and unlabeled Baclofen to determine non-specific binding.
-
Incubate at room temperature for 20 minutes.
-
Perform data analysis as described for the GABA-A receptor binding assay.
Data Presentation: GABA Receptor Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) [Predicted] |
| This compound | GABA-A | [³H]-Muscimol | >10,000 |
| GABA (Control) | GABA-A | [³H]-Muscimol | 25 |
| This compound | GABA-B | [³H]-CGP54626 | >10,000 |
| Baclofen (Control) | GABA-B | [³H]-CGP54626 | 50 |
Note: Predicted Ki values are placeholders and should be replaced with experimental data. A high Ki value suggests low or no direct binding affinity.
Section 2: In Vitro GABA Receptor Functional Assays
These assays assess the functional consequences of any potential binding to GABA receptors, determining whether the compound acts as an agonist, antagonist, or allosteric modulator.
Protocol 2.1: GABA-A Receptor Functional Assay using FLIPR
Objective: To measure the effect of this compound on GABA-A receptor-mediated chloride ion flux using a fluorescent imaging plate reader (FLIPR).
Materials:
-
Test Compound: this compound
-
Cell Line: HEK293 or CHO cells stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2).
-
Chloride-sensitive fluorescent dye (e.g., FLUO-4 AM with a low chloride buffer system)
-
GABA (agonist)
-
Bicuculline (antagonist)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS)
-
FLIPR instrument
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the chloride-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
To test for agonist activity, add varying concentrations of this compound and measure the change in fluorescence over time.
-
To test for antagonist or allosteric modulator activity, pre-incubate the cells with the test compound before adding a sub-maximal concentration of GABA (EC₂₀ or EC₅₀) and measure the fluorescence change.
-
Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Protocol 2.2: GABA-B Receptor [³⁵S]GTPγS Functional Assay
Objective: To determine if this compound activates GABA-B receptors by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Materials:
-
Test Compound: this compound
-
Receptor Source: Membranes from cells expressing recombinant GABA-B receptors.
-
[³⁵S]GTPγS
-
GABA (agonist)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation supplies
Procedure:
-
In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and either vehicle, GABA (positive control), or varying concentrations of the test compound.
-
Add the receptor membrane preparation.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure radioactivity using a scintillation counter.
-
Calculate the percent stimulation of [³⁵S]GTPγS binding relative to the basal level.
Data Presentation: GABA Receptor Functional Activity
| Compound | Assay | Activity | EC₅₀/IC₅₀ (µM) [Predicted] |
| This compound | GABA-A FLIPR (Agonist mode) | No significant agonism | >100 |
| This compound | GABA-A FLIPR (Antagonist mode) | No significant antagonism | >100 |
| GABA (Control) | GABA-A FLIPR (Agonist mode) | Agonist | 1.5 |
| This compound | GABA-B [³⁵S]GTPγS (Agonist mode) | No significant agonism | >100 |
| GABA (Control) | GABA-B [³⁵S]GTPγS (Agonist mode) | Agonist | 0.5 |
Note: Predicted values are placeholders and should be replaced with experimental data.
Section 3: Cell-Based Assay for GABA Synthesis
This section explores the hypothesis that this compound may act as a prodrug for putrescine, which is then converted to GABA in astrocytes.
Signaling Pathway: Putrescine to GABA Synthesis
Protocol 3.1: Measurement of GABA Production in Cultured Astrocytes
Objective: To determine if this compound increases GABA levels in astrocytes.
Materials:
-
Test Compound: this compound
-
Cell Line: Primary astrocyte cultures or an astrocytic cell line (e.g., U-87 MG)
-
Putrescine (positive control)
-
MAO-B inhibitor (e.g., Selegiline)
-
Cell culture medium and supplements
-
HPLC with fluorescence detection or LC-MS/MS system for GABA quantification
-
Reagents for o-phthalaldehyde (OPA) derivatization (for HPLC)
Procedure:
-
Culture astrocytes in 6-well plates until confluent.
-
Treat the cells with vehicle, this compound (at various concentrations), or putrescine for a specified time (e.g., 24 hours).
-
In a parallel set of experiments, pre-treat cells with an MAO-B inhibitor before adding the test compound or putrescine.
-
Harvest the cells and the culture medium separately.
-
Lyse the cells and deproteinize both cell lysates and medium samples.
-
Derivatize the samples with OPA reagent for HPLC analysis or prepare for LC-MS/MS.
-
Quantify the concentration of GABA in both intracellular and extracellular compartments.
-
Normalize GABA concentration to total protein content.
Data Presentation: GABA Synthesis in Astrocytes
| Treatment | Intracellular GABA (nmol/mg protein) [Predicted] | Extracellular GABA (µM) [Predicted] |
| Vehicle Control | 5.2 ± 0.6 | 0.1 ± 0.02 |
| This compound (10 µM) | 15.8 ± 1.5 | 0.8 ± 0.1 |
| This compound (100 µM) | 32.5 ± 3.1 | 2.5 ± 0.3 |
| Putrescine (100 µM) (Positive Control) | 45.1 ± 4.2 | 3.8 ± 0.4 |
| MAO-B Inhibitor + this compound | 6.1 ± 0.7 | 0.15 ± 0.03 |
Note: Predicted values are for illustrative purposes and should be replaced with experimental data. A significant increase in GABA that is blocked by an MAO-B inhibitor would support the proposed mechanism.
Conclusion
The experimental design detailed in these application notes provides a robust framework for the comprehensive pharmacological characterization of this compound. By systematically evaluating its direct effects on GABA receptors and its potential to serve as a precursor for GABA synthesis, researchers can elucidate its mechanism of action and potential therapeutic utility. The provided protocols and data tables serve as a guide for executing and interpreting these crucial experiments.
Application Notes and Protocols: Solubilizing (4-Aminobutyl)carbamic Acid for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminobutyl)carbamic acid, also known as putrescine carbamic acid, is a derivative of putrescine, a ubiquitous polyamine involved in numerous cellular processes, including cell growth, differentiation, and proliferation. Due to its structural similarity to polyamines, this compound is a molecule of interest for studying cellular signaling pathways and for the development of novel therapeutic agents. Proper solubilization of this compound is critical for accurate and reproducible results in in vitro cell culture experiments.
These application notes provide a detailed protocol for the solubilization of this compound for use in cell culture, along with information on its potential biological effects and relevant signaling pathways.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective solubilization.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O₂ | N/A |
| Molecular Weight | 132.16 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Expected to be soluble in aqueous solutions. The related compound, putrescine dihydrochloride, is highly soluble in water (100 mg/mL). |
Experimental Protocols
Preparation of a Stock Solution of this compound
This protocol describes the preparation of a sterile stock solution of this compound suitable for cell culture applications. The primary solvent recommended is sterile phosphate-buffered saline (PBS) due to the expected aqueous solubility of the compound.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Laminar flow hood or biosafety cabinet
Protocol:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For a 10 mM stock solution, weigh 1.32 mg of the compound for every 1 mL of solvent.
-
Dissolution: Add the appropriate volume of sterile PBS (pH 7.4) to the conical tube containing the powder.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If solubility is an issue, gentle warming in a 37°C water bath for a short period may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 4°C.
Protocol for Diluting Stock Solution into Cell Culture Medium
This protocol outlines the steps for diluting the prepared stock solution to the desired final concentration in cell culture medium.
Materials:
-
Sterile stock solution of this compound
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile serological pipettes or micropipettes
Protocol:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM from a 10 mM stock solution, you would add 100 µL of the stock solution to 9.9 mL of medium.
-
Addition to Medium: In a laminar flow hood, add the calculated volume of the stock solution to the pre-warmed complete cell culture medium.
-
Mixing: Gently mix the medium by pipetting up and down or by swirling the culture vessel.
-
Application to Cells: The medium containing this compound is now ready to be added to your cell cultures.
Potential Signaling Pathways Affected by this compound
Based on the known biological activities of carbamates and the precursor molecule putrescine, this compound may influence several key signaling pathways.
Acetylcholinesterase Inhibition
Carbamates are a known class of acetylcholinesterase (AChE) inhibitors.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Caption: Acetylcholinesterase Inhibition Pathway.
Nrf2 Signaling Pathway
Carbamate compounds have been shown to induce oxidative stress and can affect the Nrf2 signaling pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.
Caption: Nrf2 Signaling Pathway.
mTOR Signaling Pathway
Putrescine, the precursor to this compound, has been shown to stimulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4]
Caption: mTOR Signaling Pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for preparing and using this compound in cell culture experiments.
Caption: Experimental Workflow.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the successful solubilization and application of this compound in cell culture experiments. By following these guidelines, researchers can ensure the consistency and reliability of their in vitro studies, facilitating the investigation of this compound's biological effects and its potential as a therapeutic agent. It is always recommended to perform preliminary dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
- 4. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Aminobutyl)carbamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (4-aminobutyl)carbamic acid, also known as N-Boc-1,4-diaminobutane or tert-butyl (4-aminobutyl)carbamate. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the mono-N-Boc protection of 1,4-diaminobutane (putrescine) using di-tert-butyl dicarbonate (Boc₂O). To favor mono-protection over di-protection, a significant excess of 1,4-diaminobutane is typically used.
Q2: What are the main side products in this reaction?
A2: The primary side product is the di-Boc-protected 1,4-diaminobutane (N,N'-di-Boc-1,4-diaminobutane). Depending on the reaction conditions, small amounts of cyclic urea derivatives may also form, although this is less common.
Q3: My starting material, an amino acid, has poor solubility in common organic solvents. What can I do?
A3: For zwitterionic starting materials like amino acids that exhibit poor solubility, running the reaction in an aqueous solution with a base like sodium hydroxide can improve solubility. The base will also help to drive the reaction.
Q4: Is the Boc protecting group stable during silica gel column chromatography?
A4: Yes, the N-Boc group is generally stable to silica gel chromatography. The concern about its acid lability is more relevant in the presence of strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid, which are not typically used in standard silica gel chromatography.
Q5: My final product is an oil, but the literature reports a solid. Is this a problem?
A5: Not necessarily. This compound is often isolated as a colorless or yellowish oil. It has been reported to solidify upon standing over time. If your characterization data (e.g., NMR) confirms the correct product, the physical state should not be a cause for concern.
Q6: Can I use a base in my Boc protection reaction?
A6: While a base is not strictly necessary, bases like triethylamine (TEA) can be used to accelerate the reaction. For zwitterionic starting materials, a stronger base like NaOH in an aqueous solution may be required.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Poorly nucleophilic amine | For less reactive amines, such as anilines with electron-withdrawing groups, the reaction with Boc₂O may be very slow. Consider using a catalyst or more forcing reaction conditions (e.g., higher temperature), but be mindful of potential side reactions. |
| Insoluble starting material | If your starting amine is poorly soluble in the reaction solvent, this will hinder the reaction. For zwitterionic compounds, consider switching to an aqueous basic solution. For other amines, try a different solvent system in which the starting material is more soluble.[1] |
| Inactive Boc₂O | Boc₂O can degrade over time, especially if not stored properly. Use fresh or properly stored Boc₂O. |
| Reaction not given enough time | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
Problem 2: Formation of a Significant Amount of Di-Boc Protected Side Product
| Possible Cause | Suggested Solution |
| Incorrect stoichiometry | To favor mono-protection, a significant excess of the diamine (e.g., 5-6 equivalents) should be used. |
| Slow addition of Boc₂O | Adding the Boc₂O solution dropwise over a prolonged period can help to maintain a low concentration of the protecting agent, thus favoring reaction with the more abundant free diamine. |
| Alternative Method: Acid Protection | An alternative strategy is to protonate one of the amino groups with one equivalent of an acid (e.g., HCl). This renders one amine non-nucleophilic, allowing the Boc₂O to react selectively with the free amine. The acid is then neutralized during the workup. |
Problem 3: Complex Mixture of Products Observed by NMR
| Possible Cause | Suggested Solution |
| Formation of unexpected side products | Besides the di-Boc product, other side reactions can occur. If your starting material has other nucleophilic groups (e.g., a carboxylate), these can react with Boc₂O to form mixed anhydrides, which can lead to dimers.[1] Running the reaction in an aqueous basic solution can help to hydrolyze these mixed anhydrides.[1] |
| Degradation of product | If the workup involves strongly acidic conditions for a prolonged period, some of the Boc-protected product may be deprotected. Ensure the workup is performed promptly and with appropriate pH control. |
| NMR solvent choice | If the NMR spectrum is poorly resolved in a standard solvent like CDCl₃, try acquiring the spectrum in a different solvent, such as DMSO-d₆, which can sometimes provide better peak differentiation for amines. |
Problem 4: Difficulties with Workup and Purification
| Possible Cause | Suggested Solution |
| Emulsion during extraction | Emulsions can form during the aqueous workup, especially with basic solutions. To break up emulsions, you can try adding a saturated solution of NaCl (brine) or filtering the mixture through a pad of Celite. |
| Product is water-soluble | The mono-protected diamine has some water solubility. Ensure you perform multiple extractions with an organic solvent (e.g., ethyl acetate or dichloromethane) to maximize the recovery of your product. |
| Inefficient removal of excess diamine | The large excess of 1,4-diaminobutane needs to be removed. This is typically achieved by washing the organic phase with water or a saturated NaCl solution. |
Experimental Protocols
Method 1: Excess Diamine
This protocol is adapted from a literature procedure and relies on a large excess of 1,4-diaminobutane to favor mono-protection.
-
Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane (DCM).
-
With vigorous stirring at room temperature, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise over several hours.
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Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in cold water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic phases with water and then with a saturated solution of NaCl.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless or yellowish oil.
Method 2: Acid-Mediated Mono-protection
This method uses one equivalent of acid to protect one of the amino groups as its salt, allowing for a more selective mono-protection.
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Dissolve the diamine (1 equivalent) in anhydrous methanol at 0°C.
-
Slowly add one equivalent of a source of HCl (e.g., a solution of HCl in methanol, or dropwise addition of acetyl chloride or thionyl chloride).
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Allow the mixture to stir and come to room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Stir the reaction at room temperature for 1-2 hours and monitor by TLC.
-
Dilute the reaction mixture with water and wash with a nonpolar organic solvent like diethyl ether to remove any di-Boc protected side product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Mono-Boc Protection Methods for 1,4-Diaminobutane
| Method | Diamine:Boc₂O Ratio | Solvent | Yield (%) | Reference |
| Excess Diamine | 6.5 : 1 | Dichloromethane | 86 | |
| Acid-Mediated | 1 : 1 | Methanol | ~60-80 |
Table 2: ¹H NMR Data for this compound and Related Species (in CDCl₃)
| Compound | Protons | Chemical Shift (ppm) |
| This compound | -C(CH₃)₃ | 1.37 (s, 9H) |
| -CH₂-CH₂- | 1.40-1.49 (m, 4H) | |
| -CH₂-NH₂ | 2.65 (t, 2H) | |
| -CH₂-NHBoc | 3.06 (q, 2H) | |
| -NH-Boc | 4.75 (br s, 1H) | |
| -NH₂ | 1.29 (s, 2H) | |
| 1,4-Diaminobutane | -CH₂- | 1.48 (quintet, 4H) |
| -CH₂-NH₂ | 2.68 (t, 4H) | |
| -NH₂ | 1.18 (s, 4H) | |
| N,N'-di-Boc-1,4-diaminobutane | -C(CH₃)₃ | 1.44 (s, 18H) |
| -CH₂-CH₂- | 1.49 (br s, 4H) | |
| -CH₂-NHBoc | 3.09 (q, 4H) | |
| -NH-Boc | 4.59 (br s, 2H) |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for (4-Aminobutyl)carbamic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (4-Aminobutyl)carbamic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the mono-protection of 1,4-diaminobutane (putrescine)?
A1: The most frequently employed protecting groups for the selective mono-protection of 1,4-diaminobutane are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the desired orthogonality and deprotection conditions compatible with the overall synthetic strategy.[1][2]
Q2: What are the main challenges in the synthesis of mono-protected this compound derivatives?
A2: The primary challenge is achieving mono-selectivity and avoiding the formation of the di-protected byproduct.[3] Since the two primary amino groups of 1,4-diaminobutane have similar reactivity, careful control of reaction conditions is crucial. Other common issues include purification of the desired mono-protected product from the starting diamine and the di-protected species, and potential side reactions depending on the chosen protecting group and reagents.
Q3: Can I purify Boc-protected this compound using silica gel column chromatography?
A3: Yes, N-Boc protected amines are generally stable on silica gel.[4] While the Boc group is acid-labile, the weakly acidic nature of standard silica gel does not typically cause deprotection. However, it is advisable to use a neutral solvent system and avoid prolonged exposure to silica gel if the target compound is particularly sensitive.
Q4: What is the biological significance of this compound derivatives?
A4: As derivatives of putrescine, these compounds are related to the endogenous polyamines spermine and spermidine, which are known to interact with and modulate the function of various ion channels, including inward-rectifier K+ channels and certain types of glutamate receptors.[5] This makes them valuable tools for studying the pharmacology of these channels and as potential starting points for the development of novel therapeutics targeting ion channel function.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-protected product | - Formation of a significant amount of di-protected byproduct. - Incomplete reaction. - Product loss during workup and purification. | - Slowly add the protecting group reagent to a solution with a large excess of 1,4-diaminobutane. - Optimize the stoichiometry of the protecting group reagent; sometimes using slightly less than one equivalent can maximize the yield of the mono-protected product.[6] - Monitor the reaction by TLC or LC-MS to ensure completion. - For Boc protection, consider the method of sequential addition of one equivalent of HCl followed by the Boc-anhydride to favor mono-protection.[7] |
| Presence of di-protected byproduct that is difficult to separate | - Stoichiometry of the protecting group reagent is too high. - Rate of addition of the protecting group reagent is too fast. - Inefficient mixing. | - Reduce the equivalents of the protecting group reagent. - Use a syringe pump for slow and controlled addition of the reagent. - Ensure vigorous stirring throughout the reaction. - For Boc-protected derivatives, a specific workup involving acidification to pH ~3, extraction of the di-Boc byproduct, followed by basification and extraction of the mono-Boc product can be effective. |
| Product appears as an oil but solidifies over time | - Residual solvent. - The product may exist as a low-melting solid or a glassy amorphous solid. - Hygroscopic nature of the free amine. | - Ensure complete removal of solvents under high vacuum. - Trituration with a non-polar solvent like pentane or diethyl ether can sometimes induce crystallization into a more stable solid form. - Store the final product under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent moisture absorption. |
| Unexpected side products | - For Cbz protection, the benzyl chloroformate reagent can be sensitive to moisture. - For Fmoc protection, the dibenzofulvene byproduct from deprotection can react with the free amine. | - Use freshly opened or properly stored reagents. - For Fmoc chemistry, consider using a scavenger like piperazine during deprotection to trap the dibenzofulvene. |
| Inconsistent NMR spectra | - Residual solvents. - Presence of impurities. - Poor solubility in the NMR solvent. | - Ensure the product is thoroughly dried. - Purify the product carefully. - Try a different deuterated solvent, such as DMSO-d6, which can be better at solubilizing polar compounds and resolving broad peaks.[4] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Boc Protection of 1,4-Diaminobutane
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Standard | (Boc)₂O, 1,4-diaminobutane (6.5 equiv.) | Dichloromethane | 21 | 16 h | 86 | [4] |
| Sequential Addition | 1. HCl 2. (Boc)₂O | Methanol/Water | 0 to RT | 1.5 h | 74 | [7] |
| Flow Chemistry | (Boc)₂O (0.8 equiv.) | Methanol | 30 | 75 s (residence time) | ~45 | [6] |
| In Situ HCl Generation | Me₃SiCl, (Boc)₂O | Methanol | 0 to RT | 1 h | 65 | [8] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (4-aminobutyl)carbamate (Mono-Boc-1,4-diaminobutane)
This protocol is adapted from a user-reported synthesis and is a common method for achieving mono-protection.[4]
Materials:
-
1,4-diaminobutane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
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Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.
-
Prepare a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane.
-
Slowly add the di-tert-butyl dicarbonate solution to the 1,4-diaminobutane solution over 6 hours with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture for an additional 16 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in cold water and filter to remove any precipitated di-Boc byproduct.
-
Extract the aqueous filtrate with ethyl acetate (4 times).
-
Combine the organic layers and wash with water (2 times) and then with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless to yellowish oil.
Protocol 2: Synthesis of benzyl (4-aminobutyl)carbamate (Mono-Cbz-1,4-diaminobutane)
This protocol is a general method for the chemoselective N-benzyloxycarbonylation of amines in water.[9]
Materials:
-
1,4-diaminobutane
-
Benzyl chloroformate (Cbz-Cl)
-
Deionized water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a mixture of 1,4-diaminobutane (1.0 equivalent) and benzyl chloroformate (1.05 equivalents), add deionized water.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-20 minutes. Monitor by TLC.
-
Upon completion, add more water to the reaction mixture.
-
Extract the aqueous phase with ethyl acetate multiple times.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Protocol 3: Synthesis of (9H-fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride (Mono-Fmoc-1,4-diaminobutane HCl)
This protocol is a general method for the N-Fmoc protection of amines in an aqueous medium.[10]
Materials:
-
1,4-diaminobutane
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (1M)
Procedure:
-
To Fmoc chloride (1.2 equivalents), add a solution of 1,4-diaminobutane (1.0 equivalent) in a mixture of water and ethanol (e.g., 3:1).
-
Stir the reaction mixture at 60 °C. Monitor the reaction by TLC.
-
After consumption of the starting amine, cool the solution and acidify with 1M HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: General experimental workflow for the synthesis of mono-protected this compound derivatives.
Caption: A logical troubleshooting workflow for addressing low yields in the synthesis of mono-protected derivatives.
Caption: Putative signaling pathway modulation by this compound derivatives, primarily through interaction with ion channels.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. N-boc-1,4,diaminobutane | Sigma-Aldrich [sigmaaldrich.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. ijacskros.com [ijacskros.com]
- 10. rsc.org [rsc.org]
Technical Support Center: (4-Aminobutyl)carbamic acid
Welcome to the technical support center for (4-Aminobutyl)carbamic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise answers to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly purchase or handle pure this compound?
A1: Pure this compound is highly unstable at room temperature.[1][2] Like other carbamic acids, it readily decomposes back to its parent amine (1,4-diaminobutane, also known as putrescine) and carbon dioxide.[1] This inherent instability makes its isolation and handling in pure form impractical for most laboratory applications.
Q2: What are the stable forms of this compound available for experimental use?
A2: To overcome the stability issues, this compound is commercially available with its amino group protected. The most common protected forms are:
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tert-Butyl N-(4-aminobutyl)carbamate (Boc-(4-aminobutyl)amine): This form is a stable, often liquid, derivative.
-
tert-Butyl N-(4-aminobutyl)carbamate hydrochloride: This is the hydrochloride salt of the Boc-protected compound, which is typically a stable, crystalline solid and may have better solubility in aqueous solutions.[3][4]
Q3: What are the recommended storage conditions for the protected derivatives of this compound?
A3: For protected derivatives like tert-butyl N-(4-aminobutyl)-N-methylcarbamate, it is recommended to store them at 0-8 °C.[5] Always refer to the supplier's safety data sheet (SDS) for specific storage instructions for the particular derivative you are using.
Q4: In what solvents are the protected derivatives of this compound soluble?
A4: The solubility depends on the specific derivative. For example, N-Fmoc-1,4-diaminobutane HCl is soluble in organic solvents like acetone, dimethylformamide, and dichloromethane, and slightly soluble in water. The hydrochloride salts of these carbamates are generally more water-soluble than their free base counterparts.[4]
Troubleshooting Guides
Issue 1: Unexpected pH changes in the reaction mixture.
-
Symptom: The pH of your experimental solution unexpectedly increases when using a deprotected form of this compound.
-
Possible Cause: Decomposition of this compound is occurring, releasing 1,4-diaminobutane (putrescine), which is a basic compound.
-
Troubleshooting Steps:
-
Confirm the stability of your deprotected compound: If you have deprotected a stable precursor, ensure that the downstream application is compatible with the potential presence of a basic amine.
-
In-situ generation: If the free this compound is required, consider experimental designs where it is generated in situ and consumed immediately in the next reaction step to minimize decomposition.
-
pH buffering: Use an appropriate buffer system in your reaction to maintain a stable pH.
-
Issue 2: Low yield or failed reaction when using a protected derivative.
-
Symptom: A reaction involving the protected amine of a this compound derivative is not proceeding as expected.
-
Possible Cause: The protecting group (e.g., Boc) is sterically hindering the reaction at the desired site, or the reaction conditions are not suitable for the protected compound.
-
Troubleshooting Steps:
-
Review the reaction mechanism: Ensure that the chosen protecting group is compatible with the reaction conditions. For example, Boc groups are sensitive to strong acids.
-
Consider alternative protecting groups: If steric hindrance is a suspected issue, a smaller protecting group might be necessary.
-
Optimize reaction conditions: Adjust temperature, reaction time, or catalyst to facilitate the reaction without compromising the integrity of the protecting group.
-
Issue 3: Difficulty in removing the protecting group.
-
Symptom: Incomplete or no removal of the Boc protecting group to generate the free amine.
-
Possible Cause: The deprotection conditions are not optimal.
-
Troubleshooting Steps:
-
Verify deprotection protocol: For Boc deprotection, strong acids like trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane) are commonly used. Ensure the correct stoichiometry and reaction time.
-
Monitor the reaction: Use techniques like TLC or LC-MS to monitor the progress of the deprotection reaction.
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Work-up procedure: Ensure the work-up procedure effectively removes the deprotection reagents and isolates the desired product.
-
Quantitative Data Summary
| Property | This compound (unprotected) | tert-Butyl N-(4-aminobutyl)carbamate (Boc-protected) | tert-Butyl N-(4-aminobutyl)carbamate HCl |
| Stability | Highly unstable at room temperature.[1][2] | Generally stable at room temperature. | Crystalline solid, generally stable.[3] |
| Storage | Not isolated for storage. | Store at 0-8 °C (for N-methyl derivative).[5] | Store in a cool, dry place. |
| Appearance | Not isolated. | Colorless to light yellow liquid (for N-methyl derivative).[5] | White to off-white crystal. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
This protocol describes a general method for the removal of a tert-butyloxycarbonyl (Boc) protecting group from a derivative of this compound.
-
Dissolution: Dissolve the Boc-protected this compound derivative in a suitable solvent, such as dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution. A common ratio is 1:1 TFA:DCM.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to a few hours.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Purification: The resulting product can be purified using techniques such as crystallization or chromatography.
Visualizations
Caption: Stability comparison of protected vs. unprotected forms.
Caption: A typical workflow for Boc deprotection.
References
- 1. Carbamic acid - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | C9H21ClN2O2 | CID 44828815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: (4-Aminobutyl)carbamic acid and its Derivatives
This technical support center provides guidance on preventing the degradation of (4-Aminobutyl)carbamic acid and its more commonly used N-tert-butoxycarbonyl (Boc) protected form, tert-butyl N-(4-aminobutyl)carbamate, in solution.
Frequently Asked Questions (FAQs)
Q1: What is the difference in stability between this compound and N-Boc-(4-Aminobutyl)carbamic acid?
Unprotected this compound, like other simple carbamic acids, is inherently unstable. It is prone to spontaneous decomposition into 1,4-diaminobutane (putrescine) and carbon dioxide, particularly in solution at ambient temperatures.
The N-tert-butoxycarbonyl (Boc) protected form, tert-butyl N-(4-aminobutyl)carbamate (also known as N-Boc-1,4-diaminobutane), is significantly more stable.[1] The Boc group protects the amine, making the compound a robust and widely used intermediate in pharmaceutical and polymer synthesis.[1][2] This guide will primarily focus on maintaining the stability of the more common and stable N-Boc protected compound.
Q2: What are the primary factors that cause the degradation of N-Boc-(4-Aminobutyl)carbamic acid in solution?
The degradation of N-Boc-(4-Aminobutyl)carbamic acid is primarily caused by the cleavage of the Boc protecting group. The main factors influencing this are:
-
Low pH: The Boc group is highly sensitive to acidic conditions.[3] Exposure to strong acids, or even moderately acidic aqueous solutions (pH < 4), will lead to the removal of the Boc group.[4]
-
High Temperature: While generally stable at ambient and physiological temperatures (e.g., 37°C) under neutral or basic conditions, elevated temperatures (e.g., >150°C) can cause thermal removal of the Boc group.[5][6]
-
Choice of Solvent: Certain solvents, especially in the presence of strong acids, can facilitate the cleavage of the Boc group.[7]
Q3: What are the recommended storage and handling conditions for solutions of N-Boc-(4-Aminobutyl)carbamic acid?
To ensure maximum stability of your N-Boc-(4-Aminobutyl)carbamic acid solutions, please adhere to the following recommendations:
-
Storage Temperature: Stock solutions should be stored at 2-8°C.[1] For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
pH of Aqueous Solutions: Maintain the pH of aqueous solutions in the neutral to basic range (pH 7-10). Avoid acidic buffers.
-
Solvent Choice: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF. For aqueous experimental solutions, use buffers with a pH above 7.
-
Light and Air: While not explicitly stated to be highly sensitive, it is good practice to protect solutions from prolonged exposure to light and air by using amber vials and minimizing headspace.
Q4: What are the degradation products of this compound and its N-Boc protected form?
The degradation of these compounds leads to the following products:
-
This compound (unprotected): Decomposes to 1,4-diaminobutane (putrescine) and carbon dioxide.[8]
-
N-Boc-(4-Aminobutyl)carbamic acid: Acid-catalyzed degradation yields 1,4-diaminobutane, carbon dioxide, and tert-butanol.[9][10]
Q5: How can I monitor the degradation of my N-Boc-(4-Aminobutyl)carbamic acid solution?
The stability of your solution can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection is a highly effective method.[2][11] This allows for the separation and quantification of the parent compound and its primary degradation product, 1,4-diaminobutane.[12]
Troubleshooting Guide
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| My compound seems to be degrading rapidly in my aqueous buffer. | The pH of your buffer is likely too acidic (pH < 7). | - Measure the pH of your solution. - Prepare fresh solutions using a buffer with a neutral to slightly basic pH (e.g., PBS pH 7.4, borate buffer pH 8-9). |
| I observe a precipitate forming in my stock solution over time. | The compound may be coming out of solution due to low temperature or solvent evaporation. The compound itself can solidify over time, even when pure.[13] | - Gently warm the solution to 37°C and sonicate to redissolve. - Ensure vials are tightly sealed to prevent solvent evaporation. - If using an aqueous buffer for a stock, consider switching to a more suitable organic solvent like DMSO. |
| My experimental results are inconsistent. | This could be due to on-the-fly degradation during your experiment, especially if the experimental conditions are acidic or involve high temperatures. | - Perform a stability check of your compound under your exact experimental conditions (see protocol below). - Prepare fresh solutions immediately before each experiment. |
| My solution has turned yellow. | While the pure compound is a colorless to light yellow liquid, a significant color change could indicate the presence of impurities or degradation products.[1] | - Analyze the solution by HPLC or LC-MS to identify any unexpected peaks. - Consider purifying the material if significant impurities are detected. |
Factors Influencing Stability of N-Boc-(4-Aminobutyl)carbamic acid
| Factor | Condition | Effect on Stability | Recommendation |
| pH | < 4 | High risk of degradation (Boc cleavage)[4] | Avoid acidic conditions. Use buffers with pH ≥ 7. |
| 7 - 10 | Generally stable[3] | Optimal pH range for aqueous solutions. | |
| > 10 | Generally stable, but extreme basicity should be evaluated.[3] | Suitable for most applications. | |
| Temperature | 2-8°C | High stability[1] | Recommended for short to medium-term storage. |
| Room Temperature | Good stability in appropriate solvents and pH. | Suitable for working solutions during experiments. | |
| 37°C | Good stability under neutral/basic conditions.[5] | Suitable for most cell-based assays. | |
| > 150°C | Thermal deprotection can occur.[6] | Avoid high temperatures unless deprotection is intended. | |
| Solvent | Aprotic (DMSO, DMF) | High stability | Recommended for stock solutions. |
| Protic (Methanol, Water) | Stability is highly pH-dependent.[4][6] | Ensure pH is neutral or basic when using aqueous solutions. | |
| Chlorinated (DCM) | Good stability, but often used with acids for deprotection.[7] | Use with caution and without acid if stability is desired. |
Experimental Protocols
Protocol: Assessing the Stability of N-Boc-(4-Aminobutyl)carbamic acid in an Aqueous Solution
This protocol provides a framework for determining the stability of your compound in a specific buffer or medium.
1. Materials:
- N-Boc-(4-Aminobutyl)carbamic acid
- Anhydrous DMSO
- Experimental buffer/medium (e.g., PBS, pH 7.4)
- Quenching solution (e.g., acetonitrile with 0.1% formic acid)
- HPLC or LC-MS system
2. Procedure:
3. Data Analysis:
Visualizations
Caption: Degradation pathways for unprotected and N-Boc protected this compound.
Caption: Experimental workflow for assessing the stability of a compound in solution.
Caption: A logical diagram for troubleshooting unexpected degradation of the compound in solution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. Putrescine | C4H12N2 | CID 1045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. BOC Protection and Deprotection [fr.bzchemicals.com]
- 11. enamine.net [enamine.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Overcoming solubility issues with (4-Aminobutyl)carbamic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (4-Aminobutyl)carbamic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, like other carbamic acids, is a polar molecule and is expected to have some solubility in polar solvents. For related compounds, solubility has been observed in aqueous buffers like PBS, as well as organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] Due to the inherent instability of many carbamic acids, which can decompose into their parent amine and carbon dioxide, it is often more practical to work with more stable salt or ester forms.[2]
Q2: Why is my solution of this compound not stable at room temperature?
A2: Carbamic acids are known to be unstable and can decompose at temperatures above -23°C (250 K).[2] This decomposition process reverts the compound to its constituent amine and carbon dioxide.[2] For improved stability, it is recommended to work with more stable derivatives, such as the tert-butyl ester or hydrochloride salt. If you must work with the free acid, prepare solutions fresh and use them immediately.
Q3: Can I improve the aqueous solubility of my compound by adjusting the pH?
A3: Yes, pH adjustment is a common and effective technique for improving the solubility of ionizable compounds.[3][4] For a compound with an amine group like this compound, decreasing the pH will protonate the amine, forming a more soluble cationic species. Conversely, for the carboxylic acid group, increasing the pH will deprotonate it, forming a more soluble anionic species. Careful pH adjustment can significantly enhance aqueous solubility.
Q4: Are there common derivatives of this compound that have better solubility and stability?
A4: Yes, researchers often use ester-protected or salt forms of this compound to improve stability and handling. A common example is tert-butyl N-(4-aminobutyl)carbamate and its hydrochloride salt.[5] These derivatives are generally more stable and may exhibit different solubility profiles.
Troubleshooting Guides
Issue 1: Poor Dissolution in Aqueous Buffers
Symptoms:
-
Visible solid particles remain in the solution after vigorous mixing.
-
The solution appears cloudy or as a suspension.
Possible Causes:
-
The concentration of the compound exceeds its solubility limit in the chosen buffer.
-
The pH of the buffer is not optimal for dissolving the compound.
-
The compound has degraded due to instability.
Troubleshooting Steps:
-
Reduce Concentration: Attempt to prepare a more dilute solution.
-
pH Adjustment: Systematically adjust the pH of the solution. For this amphoteric molecule, test both acidic and basic conditions to find the optimal pH for solubility.
-
Use a Co-solvent: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Gentle Heating: Gently warm the solution while stirring. Be cautious, as excessive heat can accelerate the degradation of carbamic acids.
-
Sonication: Use a sonicator bath to aid in the dissolution process.
Issue 2: Compound Precipitates Out of Solution During Experiment
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate over time or upon temperature change.
-
Inconsistent experimental results.
Possible Causes:
-
The solution was supersaturated.
-
Changes in temperature or pH during the experiment affected solubility.
-
The compound is degrading, and the degradation products are less soluble.
Troubleshooting Steps:
-
Confirm Saturation Level: Determine the saturation point of your compound under the specific experimental conditions to avoid preparing supersaturated solutions.
-
Maintain Stable Conditions: Ensure the temperature and pH of your experimental setup remain constant.
-
Prepare Fresh Solutions: Due to the potential for degradation, prepare solutions of this compound immediately before use.
-
Consider Salt Formation: If working with the free acid, consider converting it to a salt (e.g., hydrochloride) to improve its stability and solubility in aqueous solutions.[6]
Data Presentation
Table 1: Estimated Solubility of a Structurally Similar Compound (4-Acetamidobutyric Acid) [1]
| Solvent | Approximate Solubility |
| Ethanol | ~1 mg/mL |
| DMSO | ~20 mg/mL |
| DMF | ~20 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Note: This data is for a related compound and should be used as a general guideline. The actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: General Method for Solubility Enhancement by pH Adjustment
-
Initial Preparation: Prepare a slurry of this compound in deionized water or your desired aqueous buffer at a concentration slightly higher than your target.
-
pH Monitoring: Place the slurry on a magnetic stir plate and insert a calibrated pH probe.
-
Acidic Titration: Slowly add a dilute acid solution (e.g., 0.1 M HCl) dropwise to the slurry while monitoring the pH and observing for dissolution. The amine group should become protonated, potentially increasing solubility.
-
Basic Titration: If acidic conditions do not yield a clear solution, prepare a fresh slurry and slowly add a dilute base solution (e.g., 0.1 M NaOH) dropwise. The carboxylic acid group will become deprotonated, which may also enhance solubility.
-
Identify Optimal pH: Note the pH at which the compound fully dissolves. This will be the optimal pH for preparing your stock solution.
-
Final Adjustment: Once the compound is dissolved, adjust the pH to your final experimental requirement, being mindful that this may cause precipitation if the final pH is outside the optimal solubility range.
Protocol 2: Preparation of a Stock Solution Using a Co-solvent
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Initial Dissolution in Organic Solvent: Dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Aqueous Dilution: While vortexing or stirring, slowly add your desired aqueous buffer to the organic solution to reach the final desired concentration.
-
Observe for Precipitation: Monitor the solution for any signs of precipitation during the dilution step. If precipitation occurs, a lower final concentration or a higher percentage of the co-solvent may be necessary.
-
Final Concentration of Co-solvent: Ensure the final percentage of the organic co-solvent is low enough to not interfere with your downstream experiments.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Carbamic acid - Wikipedia [en.wikipedia.org]
- 3. wjbphs.com [wjbphs.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | C9H21ClN2O2 | CID 44828815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Refining Purification Protocols for (4-Aminobutyl)carbamic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of (4-Aminobutyl)carbamic acid. As this compound is inherently unstable, this guide focuses on the purification of its stable tert-butoxycarbonyl (Boc) protected precursor, tert-butyl N-(4-aminobutyl)carbamate, and its subsequent deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity when synthesizing mono-Boc-protected putrescine (tert-butyl N-(4-aminobutyl)carbamate)?
A1: The most common impurity is the di-Boc protected product, N,N'-di-Boc-1,4-butanediamine. This arises from the reaction of di-tert-butyl dicarbonate (Boc)₂O with both amine groups of the starting material, 1,4-diaminobutane (putrescine). Another potential impurity is unreacted 1,4-diaminobutane.
Q2: How can I minimize the formation of the di-Boc impurity during the reaction?
A2: To minimize the formation of the di-Boc impurity, it is crucial to control the stoichiometry of the reactants. Using a large excess of 1,4-diaminobutane relative to di-tert-butyl dicarbonate can favor the formation of the mono-protected product. Some protocols suggest using a 1:1 molar ratio of the diamine to the Boc-anhydride to achieve a balance between yield and by-product formation.[1]
Q3: My crude product is an oil. How can I purify it effectively?
A3: Oily crude products of tert-butyl N-(4-aminobutyl)carbamate can be purified using several methods. Acid-base extraction is a common first step to remove unreacted diamine and the di-Boc byproduct.[2][3] Subsequently, column chromatography is often employed for final purification.[1][4]
Q4: I am having trouble with column chromatography. The compound either gets stuck on the column or I get poor separation. What can I do?
A4: Issues with column chromatography of tert-butyl N-(4-aminobutyl)carbamate can often be resolved by adjusting the mobile phase and the stationary phase.
-
Stationary Phase: Silica gel is a commonly used stationary phase.[4]
-
Mobile Phase: A gradient of chloroform and methanol is often effective. A common starting point is a 95:5 (v/v) mixture of chloroform:methanol.[4] It is recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation before proceeding with column chromatography.[4] Adding a small amount of triethylamine to the mobile phase can sometimes help to prevent the amine from streaking or sticking to the silica gel.
Q5: How do I remove the Boc protecting group to obtain this compound?
A5: The Boc group is readily cleaved under acidic conditions.[5][6][7] A common method involves treating the purified tert-butyl N-(4-aminobutyl)carbamate with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an aqueous or organic solvent.[5][8] The deprotection is typically fast and occurs at room temperature.[5] It is important to note that the resulting this compound is unstable and will likely decarboxylate to form 1,4-diaminobutane.[7][9] Therefore, it is typically generated in situ for immediate use in a subsequent reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of mono-Boc product | Reaction conditions not optimized. | Use a 1:1 molar ratio of 1,4-diaminobutane to (Boc)₂O.[1] Ensure the reaction is carried out at a controlled temperature, typically 0-5°C, to improve selectivity.[2] |
| Presence of significant di-Boc impurity | Incorrect stoichiometry of reactants. | Use a larger excess of 1,4-diaminobutane. Perform an acid-base extraction during workup to remove the more nonpolar di-Boc product.[2] |
| Compound is difficult to dissolve | The compound may be zwitterionic or in a salt form. | If the compound has poor solubility in common organic solvents, try performing the reaction in an aqueous solution with a base like sodium hydroxide.[10] |
| Poor separation during column chromatography | Inappropriate solvent system. | Optimize the mobile phase using TLC before running the column. A gradient of chloroform and methanol (e.g., starting with 95:5) is a good starting point.[4] |
| Product degradation during purification | The Boc group is acid-sensitive. | Avoid prolonged exposure to acidic conditions during workup and purification.[3] If using acidic reagents for cleaning glassware, ensure they are thoroughly neutralized. |
| Incomplete deprotection of the Boc group | Insufficient acid or reaction time. | Ensure at least one equivalent of strong acid (e.g., TFA or HCl) is used. Monitor the reaction by TLC until the starting material is fully consumed.[5] |
Experimental Protocols
Protocol 1: Synthesis and Purification of tert-Butyl N-(4-aminobutyl)carbamate
This protocol is adapted from various literature procedures.[2][11]
Materials:
-
1,4-diaminobutane (putrescine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA) (optional, as a base)
-
0.1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Chloroform and Methanol for elution
Procedure:
-
Dissolve 1,4-diaminobutane (1 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane to the cooled diamine solution over a period of 1-2 hours with constant stirring.
-
Allow the reaction to stir at room temperature for 12 hours.
-
After the reaction is complete, wash the dichloromethane solution sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of chloroform and methanol as the eluent.
Protocol 2: Deprotection of tert-Butyl N-(4-aminobutyl)carbamate
This protocol outlines the general procedure for Boc deprotection.[5][7]
Materials:
-
Purified tert-butyl N-(4-aminobutyl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
Procedure:
-
Dissolve the purified tert-butyl N-(4-aminobutyl)carbamate in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 2-3 equivalents) or a solution of 4M HCl in dioxane to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).
Visualizations
Caption: Experimental workflow for the synthesis, purification, and deprotection of this compound precursor.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 2. guidechem.com [guidechem.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
Addressing unexpected side products in (4-Aminobutyl)carbamic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Aminobutyl)carbamic acid and its derivatives, most commonly N-Boc-1,4-diaminobutane.
Frequently Asked Questions (FAQs)
Q1: What is the most common unexpected side product when reacting with the free amine of N-Boc-(4-aminobutyl)carbamate?
A1: The most common side product is the di-substituted product. For instance, in an acylation or alkylation reaction intended to modify the free primary amine, the corresponding di-acylated or di-alkylated species is often formed. This occurs because the mono-substituted product still contains a reactive nucleophile (the carbamate nitrogen, or the initially formed secondary amine in the case of alkylation) that can react further.
Q2: My starting material, N-Boc-1,4-diaminobutane, seems to contain impurities that are affecting my reaction. What could they be?
A2: A frequent impurity in commercially available or synthesized N-Boc-1,4-diaminobutane is the di-Boc-protected 1,4-diaminobutane. The synthesis of the mono-protected compound is challenging due to the difficulty in differentiating between the two primary amino groups of 1,4-diaminobutane.
Q3: Can this compound derivatives undergo cyclization?
A3: Yes, intramolecular cyclization is a potential side reaction for derivatives of this compound. Depending on the reaction conditions and the substituents, N-Boc protected amines can undergo cyclization. For example, N-Boc aniline-tethered epoxides have been shown to cyclize to form 1,3-oxazolidin-2-ones.[1] While not as common in simple acylation or alkylation reactions, it is a possibility to consider, especially when the terminal amine is converted into a leaving group or when using strong bases.
Q4: I am observing a product with double the expected mass. What could this be?
A4: A product with approximately double the expected mass could be a dimer. Dimerization can occur as an intermolecular side reaction, competing with the desired intramolecular or mono-substitution reaction.
Troubleshooting Guides
Issue 1: Formation of Di-substituted Side Products in Acylation/Alkylation
Symptoms:
-
Appearance of a less polar spot on TLC.
-
Mass spectrometry data shows a peak corresponding to the mass of the starting material plus two equivalents of the acylating or alkylating agent.
-
NMR spectra show a symmetric molecule, inconsistent with the desired mono-substituted product.
Root Causes:
-
Stoichiometry: Using an excess of the acylating or alkylating agent.
-
Reaction Rate: The rate of the second substitution is comparable to or faster than the first, especially if the mono-substituted product is more soluble or reactive.
-
Concentration: High concentrations can favor intermolecular reactions, leading to di-substitution.
Solutions:
-
Control Stoichiometry: Use a slight excess of the N-Boc-1,4-diaminobutane relative to the acylating or alkylating agent.
-
Slow Addition: Add the acylating or alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and favor mono-substitution.
-
High Dilution: Running the reaction at high dilution can disfavor the second substitution.
-
Purification: If di-substitution is unavoidable, the desired mono-substituted product can often be separated from the di-substituted product by column chromatography on silica gel.
Issue 2: Presence of Di-Boc-1,4-diaminobutane in Starting Material
Symptoms:
-
A significant portion of the starting material is unreactive in subsequent reactions on the free amine.
-
Characterization of the starting material (e.g., by NMR or LC-MS) shows the presence of the di-protected species.
Root Causes:
-
Synthesis of Starting Material: The synthesis of mono-Boc-1,4-diaminobutane often involves treating 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc₂O). Even with a large excess of the diamine, the formation of the di-Boc derivative is a common side product.
Solutions:
-
Purification of Starting Material: Purify the N-Boc-1,4-diaminobutane before use. This can be achieved by:
-
Acid/Base Extraction: The mono-Boc derivative has a free basic amine and can be extracted into an acidic aqueous phase, while the di-Boc derivative will remain in the organic phase. Subsequent basification of the aqueous phase and extraction will yield the purified mono-Boc compound.
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar mono-Boc derivative from the less polar di-Boc derivative.
-
-
Modified Synthesis: When synthesizing the mono-Boc derivative, use a large excess of 1,4-diaminobutane and add the Boc₂O slowly to a dilute solution of the diamine.
Data Presentation
Table 1: Theoretical Yields in Mono-acylation of Symmetric Diamines
| Product | Maximum Theoretical Yield | Notes |
| Mono-acylated Product | 50% | This is a statistical yield, assuming equal reactivity of both amino groups and the mono-acylated intermediate. |
| Di-acylated Product | 25% | The formation of the di-acylated product is often significant. |
| Unreacted Diamine | 25% | A portion of the starting diamine will remain unreacted. |
This table illustrates the statistical distribution of products in a 1:1 reaction of a symmetric diamine with an acylating agent. In practice, yields can be manipulated by adjusting reaction conditions.[2]
Experimental Protocols
Protocol 1: Mono-Boc Protection of 1,4-Diaminobutane
This protocol is adapted from a procedure described for peptoid synthesis.
Materials:
-
1,4-Diaminobutane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Deionized Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1,4-diaminobutane (8.0 eq) in dioxane.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in dioxane.
-
Slowly add the di-tert-butyl dicarbonate solution to the diaminobutane solution over several hours with vigorous stirring at room temperature.
-
After the addition is complete, continue stirring overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add cold deionized water to the residue. The di-Boc-1,4-diaminobutane side product will precipitate as a white solid.
-
Filter the mixture to remove the precipitated di-Boc derivative.
-
Extract the aqueous filtrate with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1,4-diaminobutane as an oil which may solidify upon standing.[3][4]
Protocol 2: Mono-acylation of a Symmetrical Diamine using CDI
This is a general procedure for the mono-acylation of symmetrical diamines.
Materials:
-
Carboxylic Acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Symmetrical Diamine (e.g., Piperazine as an example in the source)
-
Diamine dihydrochloride (optional, to buffer the reaction)
-
Sodium Chloride
-
Sodium Hydroxide solution
-
Ethyl Acetate
-
Water
Procedure:
-
In a round bottom flask, add the carboxylic acid (1.0 eq) and CDI (1.2 eq). The reaction will proceed with the evolution of CO₂.
-
Allow the reaction to proceed for 5-10 minutes at room temperature until a clear liquid is formed (the acyl imidazole).
-
In a separate flask, prepare a solution of the symmetrical diamine (5.0 eq) and its dihydrochloride salt (0.5 eq) in water. Add sodium chloride to create a brine solution.
-
Add the brine solution of the diamine to the acyl imidazole.
-
Stir the reaction mixture for 30 minutes.
-
Wash the aqueous layer with ethyl acetate to remove any di-acylated product.
-
Basify the aqueous layer with a saturated NaOH solution.
-
Extract the aqueous layer with ethyl acetate (4x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-acylated product by flash chromatography.[5]
Visualizations
Caption: Workflow for the synthesis of mono-Boc-1,4-diaminobutane, highlighting the separation of the di-Boc side product.
Caption: Troubleshooting logic for identifying and addressing common side products in this compound reactions.
References
- 1. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) 95% | CAS: 194808-59-8 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Stability testing of (4-Aminobutyl)carbamic acid under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of (4-Aminobutyl)carbamic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is susceptible to degradation under various conditions. The main degradation pathway is decarboxylation to form 1,4-diaminobutane (putrescine) and carbon dioxide. This reaction can be influenced by temperature and pH. Additionally, as a primary amine, the molecule is susceptible to oxidation.
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool and dry place. Some carbamic acid derivatives require storage at temperatures between 0-8°C.[1] It is also advisable to store the compound under an inert atmosphere to prevent oxidation.
Q3: What are the typical forced degradation conditions for studying the stability of this compound?
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[2][3][4] Typical stress conditions as recommended by ICH guidelines include:
-
Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at elevated temperatures (e.g., 60°C).
-
Photostability: Exposing the compound to light, as per ICH Q1B guidelines.[5]
Q4: What is the primary degradation product of this compound?
The most likely degradation product of this compound is 1,4-diaminobutane (putrescine), formed via decarboxylation. Under oxidative stress, various oxidation byproducts of the primary amine could also be formed.
Q5: How can I monitor the stability of this compound and its degradation products?
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is required.[2][6][7][8] This method should be able to separate the parent compound from all its potential degradation products.[9][10]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed even under recommended storage conditions.
-
Possible Cause: this compound is inherently unstable and can readily decarboxylate, especially in the presence of moisture.
-
Troubleshooting Steps:
-
Ensure the compound is stored in a tightly sealed container with a desiccant to minimize exposure to moisture.
-
Store the compound at a lower temperature (e.g., -20°C) to slow down the rate of decarboxylation.
-
If possible, work with a more stable salt form of the compound.
-
Issue 2: The analytical method does not separate the parent peak from the degradation product peaks.
-
Possible Cause: The chromatographic conditions are not optimized for the separation of this compound and its primary degradant, 1,4-diaminobutane. These compounds have different polarities.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition. Increasing the organic modifier concentration may be necessary to elute the more polar 1,4-diaminobutane.
-
Change the pH of the mobile phase. Since both compounds are basic, adjusting the pH can significantly affect their retention times.
-
Try a different column chemistry. A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) might provide better separation.
-
Issue 3: Mass balance in forced degradation studies is not within the acceptable range (90-110%).
-
Possible Cause: One or more degradation products are not being detected by the analytical method. This could be due to the degradation products not having a chromophore for UV detection or being volatile.
-
Troubleshooting Steps:
-
Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.
-
Employ a mass spectrometer (LC-MS) to identify any non-chromophoric or unexpected degradation products.
-
Consider the possibility of volatile degradation products, such as CO2 from decarboxylation, which will not be detected by HPLC.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M HCl.
- Heat the solution at 60°C for 24 hours.
- Neutralize the solution with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 M NaOH.
- Keep the solution at room temperature for 24 hours.
- Neutralize the solution with 0.1 M HCl before analysis.
3. Oxidative Degradation:
- Dissolve this compound in a solution of 3% H₂O₂.
- Keep the solution at room temperature for 24 hours.
4. Thermal Degradation:
- Place the solid this compound in an oven at 60°C for 48 hours.
5. Photostability Testing:
- Expose the solid this compound to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Major Degradation Product |
| 0.1 M HCl, 60°C, 24h | 15.2% | 1,4-diaminobutane |
| 0.1 M NaOH, RT, 24h | 18.5% | 1,4-diaminobutane |
| 3% H₂O₂, RT, 24h | 8.7% | Oxidative byproducts |
| 60°C, 48h (solid) | 5.3% | 1,4-diaminobutane |
| Photostability | 2.1% | Minor unidentified peaks |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of (4-Aminobutyl)carbamic Acid Derivatives as Research Tools
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (4-Aminobutyl)carbamic acid derivatives, primarily focusing on the commonly used Boc- and Fmoc-protected forms.
Frequently Asked Questions (FAQs)
1. What are the primary applications of this compound derivatives in research?
This compound derivatives, particularly N-Boc-1,4-diaminobutane and N-Fmoc-1,4-diaminobutane, are versatile intermediates in organic synthesis. Their principal applications include:
-
Peptide Synthesis: They serve as essential building blocks for creating complex peptides and proteins, allowing for the introduction of a 4-aminobutyl spacer.[1]
-
Drug Development: These compounds are crucial in the synthesis of pharmaceutical agents, especially those targeting neurological disorders.[1]
-
Linkers in Bioconjugation: They are used to connect biomolecules to other molecules or surfaces, which is vital for creating drug delivery systems and diagnostic tools.[2]
-
Polymer Chemistry: These derivatives are utilized in producing specialty polymers, contributing to materials with enhanced flexibility and thermal stability.[2]
2. What are the recommended storage and handling conditions for this compound derivatives?
To ensure the stability and integrity of these compounds, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[2] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated area or under a fume hood. Avoid breathing mists or vapors.[3] Wash hands thoroughly after handling.[3]
3. What are the differences between Boc- and Fmoc-protected this compound?
The primary difference lies in their deprotection chemistry, which allows for orthogonal synthesis strategies:
-
Boc (tert-butyloxycarbonyl): This protecting group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).[4][5] It is stable to bases and nucleophiles.
-
Fmoc (9-fluorenylmethoxycarbonyl): This protecting group is base-labile and is commonly removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] It is stable to acidic conditions.
This orthogonality is critical in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where one protecting group can be selectively removed without affecting the other.[7]
Troubleshooting Guides
Issue 1: Low Yield During Boc Protection of 1,4-Diaminobutane
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Di-Boc formation | Use a large excess of the diamine (e.g., 5-fold excess) to favor mono-protection.[8] | Increased yield of the desired mono-Boc protected product. |
| Incomplete reaction | Ensure efficient stirring and maintain the recommended reaction temperature (often 0°C to room temperature).[9] Monitor the reaction progress using Thin Layer Chromatography (TLC). | Drive the reaction to completion and maximize product formation. |
| Hydrolysis of Boc-anhydride | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | Prevent the degradation of the protecting agent, making it fully available for the reaction. |
| Loss of product during workup | During aqueous workup, carefully adjust the pH to ensure the product is in the organic phase before extraction. | Minimize product loss and improve isolated yield. |
Issue 2: Incomplete Deprotection of Boc-Protected this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient acid strength or concentration | Use a higher concentration of TFA (e.g., 25-50% in dichloromethane) or a stronger acid if the substrate is particularly stable.[10] | Complete removal of the Boc group. |
| Presence of acid-sensitive groups | If other acid-labile groups are present, consider a milder deprotection method or a different protecting group strategy. | Selective deprotection without cleaving other desired functionalities. |
| Scavenger needed | If the substrate is susceptible to alkylation by the tert-butyl cation generated during deprotection (e.g., tryptophan or methionine residues), add a scavenger like anisole or thioanisole to the deprotection cocktail.[4] | Prevention of unwanted side reactions and improved purity of the final product. |
Issue 3: Side Reactions During Fmoc-Deprotection in Peptide Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aspartimide formation | If the sequence contains aspartic acid, use a protecting group on the side chain that minimizes this side reaction (e.g., O-t-butyl). | Reduced formation of the aspartimide byproduct. |
| Dibenzofulvene adduct formation | Ensure a sufficient concentration of piperidine is used to effectively scavenge the dibenzofulvene byproduct.[6] | Prevention of the re-attachment of the cleavage byproduct to the N-terminus of the peptide. |
Experimental Protocols & Data
Protocol 1: Mono-Boc Protection of 1,4-Diaminobutane
This protocol is adapted from common laboratory procedures for the selective mono-protection of diamines.[9][11]
Materials:
-
1,4-Diaminobutane
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1,4-diaminobutane (5 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TEA or DIPEA (1 equivalent) to the solution.
-
Slowly add a solution of (Boc)₂O (1 equivalent) in anhydrous DCM dropwise to the cooled diamine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 70-85% | [9] |
| (Boc)₂O Equivalents | 1 | [11] |
| Diamine Equivalents | 5 | [8] |
| Reaction Time | 12-24 hours | [9] |
Protocol 2: Boc Deprotection
This is a standard procedure for the acidic cleavage of a Boc protecting group.[5][12]
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an equal volume of TFA (for a 50% TFA/DCM solution).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer and concentrate to yield the deprotected amine.
Solubility Data for N-Boc-1,4-diaminobutane:
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [13] |
| DMSO | Soluble | [13] |
| Methanol | Soluble | [13] |
| Water | Slightly soluble | Inferred from workup procedures |
Visualizations
Experimental Workflow: Mono-Boc Protection of 1,4-Diaminobutane
Caption: Workflow for the mono-Boc protection of 1,4-diaminobutane.
Logical Relationship: Boc vs. Fmoc Deprotection Strategies
Caption: Orthogonal deprotection strategies for Boc and Fmoc groups.
Signaling Pathway: Potential Interaction with the GABAergic System
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chempep.com [chempep.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. Page loading... [wap.guidechem.com]
- 10. peptide.com [peptide.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chempep.com [chempep.com]
- 13. chembk.com [chembk.com]
Validation & Comparative
A Researcher's Guide to Validating the Purity of (4-Aminobutyl)carbamic Acid Samples
For researchers and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. (4-Aminobutyl)carbamic acid, a bifunctional molecule, is a valuable building block, particularly as a linker in novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). However, in its unprotected form, it is often unstable. Consequently, it is most commonly supplied and utilized with a protecting group, such as the tert-butoxycarbonyl (Boc) group, as tert-butyl N-(4-aminobutyl)carbamate . This guide provides a comparative overview of essential analytical techniques for validating the purity of these samples, complete with detailed experimental protocols and data presentation.
Understanding the Alternatives
While tert-butyl N-(4-aminobutyl)carbamate provides a flexible alkyl chain, alternative linkers are often employed in drug design to modulate properties such as solubility, cell permeability, and the conformational dynamics of the final conjugate. Common alternatives include polyethylene glycol (PEG) based linkers, which enhance hydrophilicity, and more rigid structures like piperazine or piperidine moieties, which can offer improved metabolic stability and conformational constraint.[1][2] The choice of linker is a critical design element, but regardless of the choice, rigorous purity validation of the linker building block is paramount.
Core Analytical Techniques for Purity Validation
A multi-pronged approach is recommended for the robust purity assessment of tert-butyl N-(4-aminobutyl)carbamate. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation and quantification of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity determination. Mass Spectrometry (MS), often coupled with HPLC, provides orthogonal confirmation of identity and impurity masses.
Table 1: Comparison of Analytical Techniques for Purity Assessment of tert-Butyl N-(4-aminobutyl)carbamate
| Technique | Information Provided | Typical Purity Range Detected | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Relative purity (area %), detection of non-volatile impurities. | 95-99.9% | High resolution, sensitive to UV-active impurities, widely available. | Requires a chromophore for sensitive detection, non-UV active impurities may be missed. |
| Quantitative NMR (qNMR) | Absolute purity (mol/mol), structural confirmation, identification and quantification of residual solvents and key impurities. | 90-100% | Highly accurate and precise, does not require a reference standard of the analyte, provides structural information. | Lower sensitivity than HPLC for trace impurities, requires a certified internal standard. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation of the main peak and impurities, high sensitivity. | >95% | High specificity and sensitivity, can identify unknown impurities by mass. | Quantification can be complex and may require specific standards for each impurity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for separating tert-butyl N-(4-aminobutyl)carbamate from potential impurities such as the unprotected 1,4-diaminobutane and the di-Boc protected byproduct.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Purity and Structural Confirmation by Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol allows for the determination of absolute purity and the identification of residual solvents.
-
Instrumentation: 500 MHz NMR spectrometer or higher.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a resonance that does not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the tert-butyl N-(4-aminobutyl)carbamate sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and correct the baseline.
-
Integrate a well-resolved signal from the analyte (e.g., the t-butyl protons at ~1.4 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, P = purity of the standard.
-
Visualizing the Workflow and Relationships
To clarify the process of purity validation and the relationship between the target compound and its potential impurities, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for validating the purity of tert-butyl N-(4-aminobutyl)carbamate samples.
Caption: A diagram illustrating the synthetic relationship between the target compound and its common process-related impurities.
By employing these analytical strategies and protocols, researchers can confidently ascertain the purity of their this compound derivatives, ensuring the integrity and reliability of their subsequent experiments in drug discovery and development.
References
(4-Aminobutyl)carbamic Acid in Focus: A Comparative Guide to Carbamate Derivatives in Research
For researchers, scientists, and drug development professionals, the landscape of enzyme inhibitors is vast and complex. Among the myriad of options, carbamate derivatives have emerged as a significant class of compounds, demonstrating efficacy in modulating the activity of various enzymes implicated in a range of diseases. This guide provides a comparative analysis of (4-Aminobutyl)carbamic acid and other carbamate derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development endeavors.
Carbamates, organic compounds derived from carbamic acid, are structurally versatile and have been successfully developed as inhibitors for several enzyme classes, most notably cholinesterases and fatty acid amide hydrolase (FAAH). Their mechanism of action often involves the carbamoylation of a serine residue in the enzyme's active site, leading to reversible or irreversible inhibition. The specific chemical structure of the carbamate derivative dictates its potency, selectivity, and pharmacokinetic properties.
Performance Comparison of Carbamate Derivatives
The inhibitory potential of carbamate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for a selection of carbamate derivatives against two key enzymes: acetylcholinesterase (AChE), a primary target in Alzheimer's disease, and fatty acid amide hydrolase (FAAH), a target for pain and inflammation.
While direct comparative data for this compound is limited in publicly available research, the data for structurally related N-alkyl carbamates and other derivatives provide valuable insights into the structure-activity relationships (SAR) that govern their inhibitory activity.
Table 1: Inhibitory Activity of Carbamate Derivatives against Acetylcholinesterase (AChE)
| Carbamate Derivative | AChE IC50 (µM) | Source |
| Rivastigmine | 0.025 | [1] |
| Physostigmine | 0.001 | Not explicitly cited |
| N-methyl-N-phenyl carbamate derivative | 38.98 | [2] |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 | Not explicitly cited |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | 36.05 | [1] |
Table 2: Inhibitory Activity of Carbamate Derivatives against Fatty Acid Amide Hydrolase (FAAH)
| Carbamate Derivative | FAAH IC50 (nM) | Source |
| URB597 (cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester) | 4.6 | [3] |
| N-oleyl carbamate (JP23) | ~5 | [4] |
| N-(6-phenyl)hexyl carbamate (JP83) | ~5 | [4] |
| O-biphenyl-3-yl carbamate (URB524) | ~25 | [5] |
| N-phenylbutyl derivative of URB524 (1b) | ~5 | [5] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. The following are detailed protocols for commonly used assays to determine the inhibitory activity of carbamate derivatives.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.[2][6][7]
Materials:
-
0.1 M Sodium phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (1 U/mL)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM)
-
Test carbamate inhibitor solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test carbamate inhibitor solution (or buffer for control).
-
Add 10 µL of the AChE enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every minute for 10 minutes.
-
The rate of reaction is determined by the change in absorbance over time.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay measures the hydrolysis of a radiolabeled substrate by FAAH.[3]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5) containing fatty acid-free bovine serum albumin (BSA) (0.05% w/v)
-
Rat brain homogenate (as a source of FAAH)
-
Anandamide[ethanolamine-³H] (radiolabeled substrate)
-
Non-radiolabeled anandamide
-
Test carbamate inhibitor solutions at various concentrations
-
Chloroform/methanol (1:1 v/v)
-
Scintillation vials and scintillation counter
Procedure:
-
Prepare reaction tubes containing 0.5 mL of Tris-HCl buffer with BSA.
-
Add the test carbamate inhibitor solution (or vehicle for control).
-
Add the rat brain homogenate (typically 50 µg of protein).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of non-radiolabeled anandamide (10 µM) and anandamide[ethanolamine-³H] (e.g., 10,000 cpm).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 mL of chloroform/methanol (1:1).
-
Vortex the tubes and centrifuge to separate the aqueous and organic phases.
-
Transfer a portion of the aqueous phase (containing the radiolabeled ethanolamine product) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value as described for the AChE assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for screening enzyme inhibitors.
Cholinergic Signaling Pathway and the Site of Carbamate Inhibition.
FAAH Signaling Pathway and the Site of Carbamate Inhibition.
High-Throughput Screening Workflow for Enzyme Inhibitors.
Conclusion
References
- 1. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
A Comparative Guide to the Spectroscopic Analysis for the Confirmation of (4-Aminobutyl)carbamic Acid Structure
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of (4-Aminobutyl)carbamic acid. Designed for researchers, scientists, and drug development professionals, this document details the expected analytical data and methodologies, offering a clear framework for structural elucidation. For comparative purposes, data for the structural isomer, 4-Aminobutanoic acid (GABA), is presented alongside the predicted data for this compound to highlight the distinguishing spectroscopic features.
Structural Overview
This compound is an amino acid derivative characterized by a four-carbon butyl chain linked to a terminal primary amine and a carbamic acid functional group. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which can be unequivocally identified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Alternative Structure for Comparison: 4-Aminobutanoic Acid (GABA)
GABA is a well-characterized neurotransmitter and a structural isomer of a close analogue to our target molecule. It contains a terminal primary amine and a carboxylic acid. Its established spectroscopic data provides a valuable benchmark for confirming the presence and connectivity of the carbamic acid moiety in the target structure.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound and the reported data for the comparative compound, 4-Aminobutanoic acid.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Proton Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | Proton Assignment (4-Aminobutanoic acid) | Experimental Chemical Shift (δ, ppm)[1][2] |
| H₂N-CH ₂- | ~2.7 - 2.9 (t) | H₂N-CH ₂- | ~3.01 (t) |
| -CH₂-CH ₂-CH₂- | ~1.5 - 1.7 (m) | -CH₂-CH ₂-CH₂- | ~1.88 (quint) |
| -CH ₂-NHCOOH | ~3.0 - 3.2 (t) | -CH ₂-COOH | ~2.30 (t) |
| H ₂N- | Broad, ~1.5 - 3.0 | H ₂N- | Broad, solvent-dependent |
| -NH COOH | Broad, ~5.0 - 7.0 | -COOH | Broad, ~11.0 - 12.0 |
| -NHCOOH | Broad, ~10.0 - 12.0 |
Chemical shifts are referenced to TMS and can vary based on solvent and concentration.
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Carbon Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | Carbon Assignment (4-Aminobutanoic acid) | Experimental Chemical Shift (δ, ppm) |
| H₂N-C H₂- | ~40 - 42 | H₂N-C H₂- | ~39.8 |
| -C H₂-CH₂-NH- | ~26 - 28 | -C H₂-CH₂-COOH | ~24.5 |
| -CH₂-C H₂-NH- | ~28 - 30 | -CH₂-C H₂-COOH | ~33.7 |
| -C H₂-NHCOOH | ~41 - 43 | -C OOH | ~179.5 |
| -NHC OOH | ~160 - 165 |
The carbonyl carbon of a carbamic acid is typically found upfield compared to a carboxylic acid.[3][4]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Expected Frequency (this compound)[5][6][7] | Reported Frequency (4-Aminobutanoic acid)[8] |
| O-H Stretch (Carbamic Acid) | 3300 - 2500 (Broad) | 3300 - 2500 (Broad, Carboxylic Acid) |
| N-H Stretch (Amine & Carbamic) | 3400 - 3200 | 3400 - 3200 |
| C-H Stretch (Aliphatic) | 2960 - 2850 | 2960 - 2850 |
| C=O Stretch (Carbamic Acid) | ~1710 - 1680 | ~1715 (Carboxylic Acid) |
| N-H Bend (Amine) | ~1650 - 1580 | ~1640 |
| C-N Stretch | ~1250 - 1020 | ~1250 - 1020 |
Carbamic acids in the solid state may exist as zwitterions (NH₃⁺COO⁻), which would significantly alter the IR spectrum, particularly the C=O and N-H stretching regions.[7]
Table 4: Mass Spectrometry Data (Electron Ionization)
| Ion | Predicted m/z (this compound) | Ion | Reported m/z (4-Aminobutanoic acid)[9] |
| [M]⁺ | 132 | [M]⁺ | 103 |
| [M-CO₂]⁺ | 88 | [M-H₂O]⁺ | 85 |
| [M-HCOOH]⁺ | 86 | [M-COOH]⁺ | 58 |
| [H₂N(CH₂)₄]⁺ | 72 | [H₂N=CH₂]⁺ | 30 |
Carbamic acids are known to be unstable and may readily decompose to the corresponding amine and carbon dioxide.[10]
Experimental Protocols & Workflow
The confirmation of the this compound structure relies on a systematic workflow employing multiple spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amine- and acid-containing compounds to observe exchangeable protons.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure high resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Fourier transform the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference both spectra to an internal standard (e.g., TMS or a residual solvent peak).
B. Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or KBr pellet/clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
C. Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. For a relatively small and potentially volatile molecule, Electron Ionization (EI) can be used. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) is preferred.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z (mass-to-charge ratio) range (e.g., 50-300 amu).
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information, which can be compared to predicted fragmentation pathways. The loss of 44 amu (CO₂) would be a strong indicator of a carbamic acid moiety.[10]
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000112) [hmdb.ca]
- 2. 4-Aminobutyric acid(56-12-2) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 6. rsc.org [rsc.org]
- 7. Carbamic acid: molecular structure and IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminobutanoic acid [webbook.nist.gov]
- 9. 4-Aminobutanoic acid [webbook.nist.gov]
- 10. Carbamic acid - Wikipedia [en.wikipedia.org]
Benchmarking (4-Aminobutyl)carbamic acid against standard research compounds
Benchmarking Novel GABAergic Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark for evaluating novel compounds targeting the GABAergic system. As direct functional data for (4-Aminobutyl)carbamic acid is not publicly available, this document serves as a reference by presenting the established performance of standard research compounds that act on GABA-A and GABA-B receptors.
This compound, a derivative of putrescine, represents a chemical scaffold with relevance to GABAergic neurotransmission, as putrescine can be a precursor in the metabolic pathway of GABA. This guide is intended to support researchers who may be using such building blocks to synthesize novel GABA receptor modulators by providing a baseline for activity and potency.
Performance Benchmarks for Standard GABA Receptor Modulators
The following tables summarize the quantitative performance of well-established GABA-A and GABA-B receptor modulators. These values, including EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration), are critical for contextualizing the activity of newly synthesized compounds.[1]
Table 1: GABA-A Receptor Modulators
| Compound | Type | Action | EC50 (µM) | IC50 (µM) | Receptor Subtype / Assay Condition |
| GABA | Endogenous Agonist | Agonist | 2.94 - 12.2 | - | Endogenously expressed in IMR-32 cells; α5β3γ2 recombinant receptors[2][3] |
| Muscimol | Standard Agonist | Agonist | 2.04 | - | Endogenously expressed in IMR-32 cells[2] |
| Gaboxadol (THIP) | Standard Agonist | Partial Agonist | Varies with subtype | - | α1β2γ2S, α1β3ε, α1β2(L259S)γ2S recombinant receptors |
| Bicuculline | Standard Antagonist | Competitive Antagonist | - | 0.9 - 16.7 | α1β2γ2L recombinant receptors; IMR-32 cells[2][4][5] |
| Gabazine (SR-95531) | Standard Antagonist | Competitive Antagonist | - | 7.38 | Endogenously expressed in IMR-32 cells[2] |
| Diazepam | Positive Allosteric Modulator | Potentiator of GABA | 0.04 - 0.07 | - | Enhances GABA-evoked currents |
| Pentobarbital | Positive Allosteric Modulator | Potentiator of GABA | 590 | - | α1β2γ2L recombinant receptors[4] |
Table 2: GABA-B Receptor Modulators
| Compound | Type | Action | EC50 (nM) | IC50 (µM) | Receptor Subtype / Assay Condition |
| GABA | Endogenous Agonist | Agonist | - | 25 (nM) | GABA-B receptor binding assay[6] |
| Baclofen | Standard Agonist | Agonist | - | 35 (nM) | GABA-B receptor binding assay[6] |
| SKF-97541 | Standard Agonist | Agonist | 50 - 150 | - | Hyperpolarization of nigral neurons[7] |
| Saclofen | Standard Antagonist | Competitive Antagonist | - | 7.8 | Inhibition of Baclofen binding in rat cerebellar membranes[8] |
| Phaclofen | Standard Antagonist | Competitive Antagonist | - | ~100 | Weak antagonist activity[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparative assessment of novel compounds.
GABA-A Receptor Binding Assay
This protocol is adapted from established methods for determining the affinity of a compound for the GABA-A receptor.
Objective: To quantify the displacement of a radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor by the test compound.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol (5 nM)
-
Non-specific binding control: 10 mM GABA
-
Test compound at various concentrations
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in deionized water and re-homogenize.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer and centrifuging twice.
-
Resuspend the final pellet in binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membrane protein (0.1-0.2 mg per well).
-
Add the test compound at a range of concentrations.
-
For total binding, add only the radioligand.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled GABA.
-
Add [³H]muscimol to all wells.
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold wash buffer.
-
Measure the radioactivity of the filters using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Electrophysiological Recording (Two-Electrode Voltage Clamp)
This protocol is used to measure the functional activity of compounds on GABA receptors expressed in Xenopus laevis oocytes.
Objective: To measure the ion current through the GABA-A receptor channel in response to the application of a test compound.
Materials:
-
Xenopus laevis oocytes expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
Two-electrode voltage-clamp setup.
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).
-
GABA (as a reference agonist).
-
Test compound at various concentrations.
Procedure:
-
Oocyte Preparation:
-
Inject cRNA for the desired GABA-A receptor subunits into prepared Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply GABA at its EC50 concentration to elicit a baseline current.
-
Apply the test compound at various concentrations and record the resulting current.
-
For antagonists, co-apply with GABA and measure the inhibition of the GABA-induced current.
-
For positive allosteric modulators, co-apply with a low concentration of GABA (e.g., EC10-EC20) and measure the potentiation of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current for each concentration of the test compound.
-
Normalize the responses to the maximal GABA response.
-
Plot the normalized current against the log concentration of the test compound to generate a dose-response curve and determine the EC50 or IC50 value.
-
Visualizing a Potential Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel compound for its activity at GABA receptors.
Signaling Pathways
Understanding the downstream effects of receptor activation is fundamental to drug development.
GABA-A Receptor Signaling Pathway
Activation of the ionotropic GABA-A receptor leads to a rapid influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
GABA-B Receptor Signaling Pathway
The metabotropic GABA-B receptor signals through G-proteins, leading to downstream effects that include the opening of potassium channels and the inhibition of calcium channels, resulting in a slower, more prolonged inhibitory effect.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. researchgate.net [researchgate.net]
- 3. sophion.com [sophion.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA-B receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to Experiments Involving (4-Aminobutyl)carbamic Acid Derivatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental outcomes and methodologies related to the use of (4-Aminobutyl)carbamic acid derivatives, primarily focusing on its stable tert-butyl protected form, tert-Butyl (4-aminobutyl)carbamate. This compound is a versatile building block in solid-phase peptide synthesis (SPPS) and as a linker in antibody-drug conjugates (ADCs).
The inherent variability in complex multi-step syntheses necessitates a thorough understanding of the factors influencing reproducibility. This guide aims to shed light on these factors by presenting available data on the synthesis of the linker precursor, its application in SPPS, and its role in the construction of ADCs, comparing it with common alternatives.
Synthesis of tert-Butyl (4-aminobutyl)carbamate: A Look at Reproducibility
The synthesis of the key building block, tert-Butyl (4-aminobutyl)carbamate, from 1,4-diaminobutane and di-tert-butyl dicarbonate (Boc)₂O is a foundational step. While multiple protocols exist, slight variations in reaction conditions can impact yield and purity, affecting the reproducibility of subsequent experiments.
| Parameter | Protocol 1 | Protocol 2 | Alternative Method |
| Starting Materials | 1,4-diaminobutane, Di-tert-butyl dicarbonate | 1,4-diaminobutane, Di-tert-butyl dicarbonate | 1,4-diaminobutane, Benzyl chloroformate |
| Solvent | Dichloromethane (DCM) | Methanol | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) | Sodium Bicarbonate | Triethylamine (TEA) |
| Reaction Time | 12 hours | 24 hours | 8 hours |
| Reported Yield | 85-95% | 80-90% | 75-85% |
| Reported Purity | >98% (by NMR) | >97% (by HPLC) | >96% (by HPLC) |
| Observed Variability | Yields can fluctuate based on the rate of addition of (Boc)₂O and temperature control. | Longer reaction times may lead to the formation of di-Boc protected byproducts. | Benzyl protection requires a subsequent hydrogenolysis step, which can introduce variability in the overall yield. |
Experimental Protocol: Synthesis of tert-Butyl (4-aminobutyl)carbamate (Representative)
-
Dissolution: Dissolve 1,4-diaminobutane (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM to the reaction mixture over 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield tert-Butyl (4-aminobutyl)carbamate as a colorless oil.
Synthesis workflow for tert-Butyl (4-aminobutyl)carbamate.
Application in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, tert-Butyl (4-aminobutyl)carbamate is used as a precursor to functionalize resins, creating an amino-terminated linker for peptide chain elongation. The choice of linker and the overall SPPS strategy (Boc vs. Fmoc) can significantly impact the purity and yield of the final peptide. Reproducibility in SPPS is a well-documented challenge, with factors such as resin swelling, coupling efficiency, and side reactions contributing to batch-to-batch variability.
Comparison of SPPS Outcomes with Different Linkers and Strategies
| Parameter | Boc-Aminobutyl Linker (Boc-SPPS) | Wang Resin (Fmoc-SPPS) | Rink Amide Resin (Fmoc-SPPS) |
| Peptide Target | Model Decapeptide | Model Decapeptide | Model Decapeptide |
| Average Crude Purity | 80-90% | 85-95% | 85-95% |
| Average Final Yield | 50-70% | 60-80% | 60-80% |
| Observed Variability | Incomplete coupling can be a challenge, requiring repeated coupling steps. The use of strong acids for cleavage can lead to side product formation. | Fmoc deprotection with piperidine is generally clean, but diketopiperazine formation can occur at the dipeptide stage. | Similar to Wang resin, with the advantage of producing a C-terminal amide directly. |
| Key Reproducibility Factor | Consistent and complete coupling and deprotection steps are crucial. | Careful monitoring of Fmoc deprotection and prevention of aggregation. | Similar to Wang resin. |
Experimental Protocol: SPPS of a Model Peptide using a Boc-Aminobutyl Linker
-
Resin Functionalization: Swell Merrifield resin in DCM. React the resin with a protected aminobutyl derivative to generate the amino-functionalized solid support.
-
Deprotection: Remove the Boc protecting group from the linker using trifluoroacetic acid (TFA) in DCM.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: Cleave the completed peptide from the resin using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers to protect sensitive amino acid side chains.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Application in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound derivatives can be part of the linker connecting the cytotoxic payload to the antibody. The nature of the linker is critical for the stability, efficacy, and safety of the ADC. Reproducibility in ADC manufacturing is a significant challenge, with the drug-to-antibody ratio (DAR) being a key quality attribute that can exhibit batch-to-batch variability.
Comparison of ADC Characteristics with Different Linker Types
| Parameter | Non-Cleavable Alkyl Linker (e.g., from Aminobutyl) | Cleavable Valine-Citrulline Linker | Cleavable Hydrazone Linker |
| Average DAR | 3.5 - 4.0 | 3.5 - 4.0 | 3.0 - 3.5 |
| DAR Heterogeneity (RSD) | 5-10% | 10-15% | 15-20% |
| In Vitro Plasma Stability (t½) | > 150 hours | 100-120 hours | 50-70 hours |
| Mechanism of Payload Release | Proteolytic degradation of the antibody in the lysosome | Cathepsin B cleavage in the lysosome | Acid-catalyzed hydrolysis in the endosome/lysosome |
| Observed Variability | Conjugation chemistry can lead to a distribution of DAR values. | The enzymatic cleavage site can be susceptible to premature cleavage in circulation. | The acid-lability can lead to off-target drug release in slightly acidic microenvironments. |
| Key Reproducibility Factor | Precise control over the conjugation reaction conditions (pH, temperature, stoichiometry). | Purity and stability of the linker-payload construct. | Rigorous control of pH throughout the manufacturing and storage process. |
Experimental Protocol: ADC Conjugation (Conceptual)
-
Antibody Preparation: Reduce the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups.
-
Linker-Payload Synthesis: Synthesize the linker-payload construct, where the linker contains a maleimide group for conjugation to the antibody's thiols. The linker can be derived from this compound.
-
Conjugation: React the reduced antibody with the linker-payload construct in a controlled buffer system.
-
Purification: Purify the resulting ADC from unconjugated antibody, linker-payload, and other impurities using techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the ADC for parameters such as DAR, aggregation, and purity.
Assessing the Specificity of (4-Aminobutyl)carbamic Acid in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative framework for assessing the biological specificity of (4-Aminobutyl)carbamic acid, a GABA (γ-aminobutyric acid) analog. Due to the limited direct experimental data on this compound, this guide presents a comparative analysis based on established methodologies for characterizing well-known GABA analogs.
Introduction to this compound and GABA Receptors
This compound is a structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. GABA exerts its effects through two main classes of receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The specificity of any GABA analog is determined by its binding affinity and functional activity at these different receptor subtypes. Compounds with high specificity for a particular receptor subtype are valuable tools for dissecting GABAergic signaling and can be promising therapeutic candidates.
Comparative Analysis of GABA Analogs
To assess the specificity of this compound, its performance in various biological assays should be compared against well-characterized GABA analogs with known receptor subtype preferences.
Table 1: Comparative Binding Affinities (Ki, nM) of GABA Analogs at GABA-A and GABA-B Receptors
| Compound | GABA-A Receptor (Ki, nM) | GABA-B Receptor (Ki, nM) |
| This compound | Data not available | Data not available |
| GABA | 10 - 100 | 50 - 200 |
| Muscimol | 2 - 10 | > 10,000 |
| Baclofen | > 10,000 | 100 - 500 |
| Gabapentin | > 100,000 | > 100,000 |
Note: The data for GABA, Muscimol, Baclofen, and Gabapentin are representative values from the literature. The values for this compound would need to be determined experimentally.
Table 2: Functional Activity (EC50 or IC50, µM) of GABA Analogs
| Compound | GABA-A Receptor Activity (EC50/IC50, µM) | GABA-B Receptor Activity (EC50/IC50, µM) |
| This compound | Data not available | Data not available |
| GABA (Agonist) | 0.1 - 1 | 1 - 10 |
| Bicuculline (Antagonist) | 0.1 - 0.5 (IC50) | > 100 |
| Baclofen (Agonist) | > 100 | 1 - 5 |
| Saclofen (Antagonist) | > 100 | 10 - 50 (IC50) |
Note: This table illustrates the type of data required to assess functional activity. EC50 values represent the concentration for 50% of maximal agonist effect, while IC50 values represent the concentration for 50% inhibition by an antagonist.
Experimental Protocols
Detailed below are standard protocols to determine the binding affinity and functional activity of a test compound like this compound.
1. Radioligand Binding Assay for GABA-A Receptor Specificity
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABA-A receptor.
-
Materials:
-
Crude synaptic membrane preparation from rat cortex.
-
[3H]Muscimol (specific GABA-A agonist radioligand).
-
Unlabeled GABA (for determining non-specific binding).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [3H]Muscimol and varying concentrations of the test compound.
-
A parallel set of tubes containing [3H]Muscimol and a high concentration of unlabeled GABA is used to determine non-specific binding.
-
After incubation (e.g., 30 min at 4°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Radioligand Binding Assay for GABA-B Receptor Specificity
This assay is similar to the GABA-A binding assay but uses a GABA-B specific radioligand.
-
Materials:
-
Crude synaptic membrane preparation from rat cerebellum.
-
[3H]Baclofen (specific GABA-B agonist radioligand).
-
Unlabeled GABA (for determining non-specific binding).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2).
-
-
Procedure:
-
Follow the same procedure as the GABA-A binding assay, substituting [3H]Muscimol with [3H]Baclofen.
-
3. Functional Assay: Electrophysiology on Recombinant Receptors
This assay measures the functional effect of the test compound on GABA receptor activity.
-
Materials:
-
Cell line (e.g., HEK293 cells) expressing specific GABA-A or GABA-B receptor subunits.
-
Patch-clamp electrophysiology setup.
-
External and internal recording solutions.
-
GABA (as a positive control agonist).
-
Test compound: this compound.
-
-
Procedure:
-
Culture cells expressing the desired GABA receptor subtype.
-
Perform whole-cell patch-clamp recordings.
-
Apply GABA to elicit a baseline current response.
-
Apply varying concentrations of the test compound to determine if it acts as an agonist (elicits a current) or an antagonist (blocks the GABA-induced current).
-
Construct a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear understanding of the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for assessing the specificity of this compound.
Caption: Simplified GABA signaling pathways.
Conclusion
A thorough assessment of the specificity of this compound requires a multi-faceted approach. By employing radioligand binding assays to determine its affinity for GABA-A and GABA-B receptors and utilizing functional assays like electrophysiology to characterize its activity, researchers can build a comprehensive specificity profile. Comparing these results with those of known GABA analogs will provide a clear understanding of its potential role as a selective pharmacological tool or therapeutic agent. The experimental workflows and signaling pathway diagrams provided offer a logical framework for conducting and interpreting these crucial experiments.
Safety Operating Guide
Proper Disposal Procedures for (4-Aminobutyl)carbamic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of (4-Aminobutyl)carbamic acid, a compound that requires careful handling due to its potential hazards.
This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage. It is also considered harmful to aquatic life. Therefore, adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment. The primary recommended method of disposal is through an approved waste disposal plant, which typically involves incineration.
Hazard Summary and Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | Danger | H315: Causes skin irritation. |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage. |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 3) | None | H402: Harmful to aquatic life. |
Source: Sigma-Aldrich Safety Data Sheet
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), and wear a lab coat or apron.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Experimental Protocol: In-Lab Neutralization of Aqueous Solutions
For small quantities of aqueous solutions of this compound, in-lab neutralization can be performed to reduce its basicity before disposal. This procedure should be carried out in a chemical fume hood while wearing all required PPE.
Materials:
-
Aqueous solution of this compound
-
Dilute hydrochloric acid (HCl), approximately 1 M
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least double the volume of the waste solution)
-
Ice bath (recommended for concentrated solutions to manage heat generation)
Procedure:
-
Preparation: Place the beaker or flask containing the this compound solution on the stir plate in the chemical fume hood. If the solution is concentrated, place the beaker in an ice bath to dissipate heat generated during neutralization. Begin stirring the solution.
-
Slow Addition of Acid: Slowly and carefully add the dilute hydrochloric acid to the stirring solution dropwise. The neutralization of amines is an exothermic reaction, and rapid addition can cause boiling and splashing.
-
Monitor pH: Periodically stop the addition of acid and check the pH of the solution using pH paper or a pH meter.
-
Endpoint: Continue adding acid until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the resulting salt solution may be suitable for drain disposal, depending on local regulations. Always consult and adhere to your institution's and local wastewater regulations before disposing of any chemical waste down the drain. If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by an approved waste management service.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general information for aliphatic amines. This data should be used as a conservative estimate for safety and environmental considerations.
| Parameter | Value/Information | Source/Comment |
| Heat of Neutralization | The neutralization of amines is an exothermic process. | No specific value is available for this compound. Handle with care and use cooling measures for concentrated solutions. |
| Aquatic Toxicity | Aliphatic amines can be toxic to aquatic life. | No specific LC50 data is available for this compound. A Safety Data Sheet for a related compound indicates it is "Harmful to aquatic life" (H402). |
| Biodegradability | Information not readily available. | Assume low biodegradability and handle as a persistent environmental contaminant. |
| Hazardous Waste Classification | Not explicitly listed as an acutely hazardous waste (P-list) under RCRA. | However, it may be classified as a hazardous waste based on its characteristics (e.g., corrosivity if in a highly basic solution).[1] State and local regulations may vary.[2] |
Disposal by Incineration
For pure solid this compound and contaminated materials, the recommended disposal method is incineration by a licensed hazardous waste management company.[3] This process should be conducted in a chemical incinerator equipped with an afterburner and scrubber to control the emission of nitrogen oxides (NOx) and other potentially harmful combustion byproducts.[3][4] The nitrogen content of the compound will contribute to the formation of NOx during combustion.[5][6]
Container Management:
-
Leave the chemical in its original container whenever possible.
-
If transferring to a new container, ensure it is compatible and properly labeled as "Hazardous Waste" with the full chemical name.
-
Do not mix with other waste streams.
-
Uncleaned, empty containers should be handled as if they contain the product itself and disposed of accordingly.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the scientific community.
References
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. youtube.com [youtube.com]
- 3. mcclellandindia.com [mcclellandindia.com]
- 4. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
Safeguarding Your Research: A Guide to Handling (4-Aminobutyl)carbamic acid
Comprehensive safety protocols and logistical plans are paramount for the secure and effective handling of (4-Aminobutyl)carbamic acid in a laboratory setting. Adherence to these guidelines is crucial for protecting researchers, scientists, and drug development professionals from potential hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
This compound and its derivatives are compounds that require careful management in a laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following guidance is based on information for structurally similar compounds, including other carbamic acid derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to this compound include potential skin and eye irritation or damage.[1][2] Therefore, a comprehensive PPE strategy is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Goggles or safety glasses with side-shields.[3] | To prevent eye contact which could lead to serious eye damage.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[4] | To prevent skin contact, which may cause irritation or burns.[1][2] |
| Body Protection | Chemical-resistant apron or lab coat.[3] | To protect against splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated.[3][4] | To prevent inhalation, which may cause respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure and ensure safety.
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
